2-(3,5-Dichlorophenoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWGIMHMQOCPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207399 | |
| Record name | (3,5-Dichlorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-64-4 | |
| Record name | Acetic acid, (3,5-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 587-64-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,5-Dichlorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3,5-Dichlorophenoxy)acetic acid synthesis pathway
Technical Guide: Process Development for 2-(3,5-Dichlorophenoxy)acetic Acid
Executive Summary
This technical guide outlines the synthesis of this compound (3,5-D), a structural isomer of the widely used herbicide 2,4-D. While 2,4-D is an auxin mimic used for broadleaf weed control, the 3,5-dichloro isomer is primarily utilized as a research scaffold for structure-activity relationship (SAR) studies in agrochemistry and as an intermediate in the synthesis of specific pharmaceutical agents.
The protocol detailed below utilizes a Williamson Ether Synthesis adapted for electron-deficient phenols. This route is selected for its scalability, cost-effectiveness, and high specificity, avoiding the regioselectivity issues associated with direct chlorination of phenoxyacetic acid.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis is driven by an SN2 nucleophilic substitution reaction. The 3,5-dichlorophenol moiety acts as the nucleophile (after deprotonation), attacking the
Mechanistic Challenges:
-
Acidity of Phenol: The two chlorine atoms at the meta positions (3,5) are electron-withdrawing (inductive effect), making the phenolic hydroxyl more acidic (pKa ~8.0) than unsubstituted phenol (pKa 10.0). This requires a stoichiometric base to ensure complete formation of the phenoxide anion.
-
Nucleophilicity: The electron-withdrawing groups slightly reduce the nucleophilicity of the phenoxide oxygen compared to simple phenol, requiring elevated temperatures (reflux) to drive the reaction to completion.
Pathway Visualization
Figure 1: Reaction pathway demonstrating the conversion of 3,5-dichlorophenol to the final acid via the sodium salt intermediate.
Critical Reagents & Material Attributes
To ensure reproducibility, the following specifications are recommended.
| Reagent | Role | Stoichiometry (Eq) | Critical Attribute |
| 3,5-Dichlorophenol | Substrate | 1.0 | Purity >97%; Free of 2,4-isomer to avoid purification difficulty. |
| Chloroacetic Acid | Alkylating Agent | 1.1 - 1.2 | Hygroscopic; handle in dry environment. Use fresh stock. |
| Sodium Hydroxide | Base | 2.2 - 2.5 | 1.0 Eq to deprotonate phenol + 1.0 Eq to neutralize Chloroacetic acid + excess. |
| Water | Solvent | N/A | Deionized; pH neutral. |
| Hydrochloric Acid | Precipitating Agent | Excess | Concentrated (37%) or 6M solution. |
Detailed Synthetic Protocol
Scale: Laboratory (100 mmol basis) Estimated Yield: 85-92%
Step 1: Formation of the Phenoxide
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3,5-dichlorophenol (16.3 g, 100 mmol) in Water (60 mL).
-
Slowly add Sodium Hydroxide solution (8.0 g NaOH in 20 mL water) while stirring.
-
Observation: The slurry should clear as the soluble sodium phenoxide forms. A slight exotherm will occur.
-
-
Adjust pH to >10 if necessary using small aliquots of NaOH.
Step 2: Alkylation (Williamson Ether Synthesis)
-
Prepare a solution of Chloroacetic acid (11.3 g, 120 mmol) in water (20 mL).
-
Note: Neutralize this solution carefully with solid sodium bicarbonate or dilute NaOH before addition if strictly controlling pH, though adding it directly to the highly alkaline phenoxide solution is standard practice if done slowly.
-
-
Add the chloroacetate solution dropwise to the phenoxide mixture over 15 minutes.
-
Equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 100°C) for 3–4 hours.
-
Process Control: Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1). The starting phenol spot (higher Rf) should disappear.
-
Step 3: Isolation and Workup
-
Cool the reaction mixture to room temperature.
-
Checkpoint: If solid precipitates at this stage, it is likely the sodium salt of the product (Sodium 3,5-dichlorophenoxyacetate), which has low solubility in cold brine.
-
-
Acidification: Place the flask in an ice bath. Slowly add 6M HCl with vigorous stirring until the pH reaches 1–2.
-
Observation: A thick white to off-white precipitate of the free acid will form immediately.
-
-
Stir at 0–5°C for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Buchner funnel and vacuum filtration.
-
Washing: Wash the filter cake with ice-cold water (3 x 20 mL) to remove trapped NaCl and unreacted chloroacetic acid.
Purification & Characterization
Crude 3,5-Dichlorophenoxyacetic acid may contain trace starting phenol or glycolic acid (hydrolysis byproduct of chloroacetic acid).
Purification Logic
Figure 2: Purification workflow utilizing recrystallization to achieve analytical grade purity.
Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of hot benzene (traditional) or a hot Ethanol/Water (1:1) mixture (greener alternative).
-
Allow to cool slowly to room temperature, then refrigerate.
-
Filter the crystals and dry in a vacuum oven at 50°C for 6 hours.
Characterization Data:
-
Appearance: White crystalline solid.
-
Melting Point: 142–146°C (Note: 3,5-isomer typically melts higher than the 2,4-isomer [136-140°C] due to symmetry).
-
IR Spectroscopy (KBr):
-
3200–2500 cm⁻¹ (O-H stretch, carboxylic acid dimer).
-
1700–1730 cm⁻¹ (C=O stretch, carboxylic acid).
-
1240 cm⁻¹ (Ar-O-C ether stretch).
-
-
1H NMR (DMSO-d6, 400 MHz):
- 12.9 (s, 1H, -COOH ).
- 7.1–7.2 (m, 3H, Ar-H ). Note: The 2,6-protons will appear as a doublet, and the 4-proton as a triplet or multiplet depending on resolution.
- 4.7 (s, 2H, -O-CH 2-).
Safety & Toxicology
-
3,5-Dichlorophenol: Toxic by ingestion and skin contact. It is a severe eye and skin irritant. Wear nitrile gloves and a face shield.
-
Chloroacetic Acid: Highly corrosive and toxic. It can penetrate skin and cause systemic poisoning (inhibition of the TCA cycle). Immediate washing with bicarbonate solution is required upon contact.
-
Waste Disposal: All aqueous filtrates contain phenolic residues and must be disposed of as hazardous organic waste, not flushed down the drain.
References
-
Pokorny, R. (1941). "Some chlorophenoxyacetic acids."[1][2][3][4][5][6][7] Journal of the American Chemical Society, 63(6), 1768.
- Manske, R. H. (1931). "The Synthesis of Some Chlorophenoxyacetic Acids." Canadian Journal of Research, 4, 591-595.
- Hayes, W. J. (1982). Pesticides Studied in Man. Baltimore: Williams & Wilkins. (Toxicology reference for chlorophenoxy herbicides).
-
PubChem Database. "this compound - Compound Summary." National Center for Biotechnology Information.
-
Sigma-Aldrich. "Safety Data Sheet: 2,4-Dichlorophenoxyacetic acid" (Used as a proxy for general handling of dichlorophenoxy isomers).
Sources
- 1. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorophenoxyacetic acid 97 94-75-7 [sigmaaldrich.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US2471575A - Process of preparing 2, 4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
physicochemical properties of 2-(3,5-Dichlorophenoxy)acetic acid
[1]
Executive Technical Summary
This compound is a chlorinated phenoxy acid derivative.[1] While structurally identical to the herbicide 2,4-D in atomic composition, the meta-substitution pattern of the chlorine atoms fundamentally alters its electronic distribution and steric fit within biological receptors (e.g., TIR1/AFB auxin receptors).
-
Primary Utility: Chemical biology probe (Auxin antagonist/Anti-auxin).
-
CAS Registry Number: 587-18-8 (Note: Verify with specific vendor; PubChem CID: 11484).
-
Key Distinction: Lacks the potent herbicidal efficacy of 2,4-D due to inability to stabilize the active auxin-receptor complex, often acting instead to inhibit lateral root formation.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models for 3,5-D.
| Property | Value / Description | Technical Context |
| Molecular Formula | C₈H₆Cl₂O₃ | Isomeric with 2,4-D and 3,4-D. |
| Molecular Weight | 221.04 g/mol | Monoisotopic mass: 219.97 Da.[2][3] |
| Physical State | Crystalline Solid | Typically white to off-white needles or powder. |
| Solubility (Water) | Low (Sparingly soluble) | < 1 mg/mL at pH 7. Soluble as Na/K salt. |
| Solubility (Organic) | High | Soluble in Ethanol, DMSO, Acetone, Diethyl Ether. |
| pKa (Acid) | ~3.0 – 3.2 (Predicted) | Comparable to 2,4-D (pKa 2.8). The meta-Cl atoms exert an inductive (-I) withdrawing effect, stabilizing the carboxylate anion, though slightly less effectively than ortho-Cl. |
| LogP (Lipophilicity) | 2.8 – 3.1 | Moderate lipophilicity allows membrane permeability; typically requires deprotonation (anion trap mechanism) for phloem transport. |
| H-Bond Donors | 1 (Carboxylic Acid -OH) | Critical for solvent interaction and receptor binding. |
| H-Bond Acceptors | 3 (Ether O, Carbonyl O, Hydroxyl O) | The ether oxygen is a weak acceptor due to aryl resonance. |
Structural Characterization & Spectroscopy
Identification of 3,5-D relies on its unique symmetry compared to other isomers.
Nuclear Magnetic Resonance (NMR) Signature
The 3,5-substitution pattern creates a plane of symmetry (C2v effective symmetry for the ring system).
-
¹H NMR (Aromatic Region):
-
Protons at C2 and C6: Equivalent. Appear as a doublet (d) (integration 2H).
-
Proton at C4: Unique. Appears as a triplet (t) (integration 1H).
-
Contrast: 2,4-D shows a complex 1:1:1 splitting pattern (ABC system) due to lack of symmetry.
-
-
¹H NMR (Aliphatic):
-
-OCH₂-: Singlet (s) (integration 2H) around δ 4.6–4.8 ppm.
-
-COOH: Broad singlet (s) (integration 1H) around δ 10–12 ppm (solvent dependent).
-
Crystal Structure Insight
While the parent acid structure is rarely deposited, the ammonium salt of 3,5-D has been crystallized. The anion is essentially planar. The carboxylate group typically twists slightly out of the ring plane to minimize steric strain, though less so than in ortho-substituted congeners (like 2,4-D or 2,4,5-T), potentially affecting its binding affinity to the auxin receptor pocket.
Synthesis Protocol (Williamson Ether Synthesis)
The synthesis follows a standard nucleophilic substitution pathway. This protocol is self-validating via melting point and NMR analysis.
Reagents
-
3,5-Dichlorophenol (Nucleophile)[4]
-
Chloroacetic Acid (Electrophile)
-
Sodium Hydroxide (NaOH) (Base)
-
Hydrochloric Acid (HCl) (Precipitating agent)
Workflow Diagram
Figure 1: Step-wise synthesis of 3,5-D via Williamson ether synthesis.
Detailed Protocol
-
Deprotonation: Dissolve 3,5-dichlorophenol (1.0 eq) in 6M NaOH (2.2 eq). The solution should turn from a suspension to a clear phenolate solution.
-
Coupling: Add Chloroacetic acid (1.1 eq) slowly.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The reaction is driven by the formation of the stable ether linkage and NaCl.
-
Precipitation: Cool the solution to room temperature. Slowly add concentrated HCl until pH < 2. The sodium salt converts to the free acid, which is insoluble in water and precipitates as a white solid.
-
Purification: Filter the solid. Recrystallize from hot water or a benzene/ethanol mixture to remove unreacted phenol.
Biological Mechanism: The "Anti-Auxin" Effect
3,5-D is critical in plant physiology research because it mimics the structure of auxin (Indole-3-acetic acid, IAA) but fails to trigger the signaling cascade effectively.
Mechanism of Action
-
2,4-D (Active Auxin): Binds to the TIR1/AFB receptor → Stabilizes the interaction with Aux/IAA repressors → Promotes Aux/IAA ubiquitination and degradation → Gene Transcription ON .
-
3,5-D (Anti-Auxin/Weak Agonist): May bind TIR1 but fails to stabilize the Aux/IAA interaction effectively due to steric mismatch (lack of ortho chlorine) or electronic differences. Consequently, Aux/IAA repressors are not degraded, and auxin-responsive genes remain repressed. It can competitively inhibit native auxin transport or signaling.
Signaling Pathway Comparison
Figure 2: Differential signaling logic between the herbicide 2,4-D and the probe 3,5-D.
Safety and Handling
-
Hazards: Like most chlorophenoxy acids, 3,5-D is an irritant to eyes, skin, and the respiratory tract.
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Stable under normal conditions but avoid strong oxidizing agents.
-
Disposal: Incineration is the preferred method, ensuring complete combustion to prevent formation of polychlorinated byproducts.
References
-
PubChem. this compound (CID 11484). National Library of Medicine. Available at: [Link]
-
Smith, G. et al. (2015). Crystal structure of ammonium (3,5-dichlorophenoxy)acetate hemihydrate. PubMed Central. Available at: [Link]
-
BioRxiv. (2022). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis.[3] (Discusses 3,5-D as an anti-auxin).[3][4][5][6][7] Available at: [Link][3]
-
American Phytopathological Society (APS). Auxin-Induced Resistance to Common Scab Disease of Potato Linked to Inhibition of Thaxtomin A Toxicity. (Comparative efficacy of 2,4-D vs 3,5-D).[4][5][7][8] Available at: [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. 2,4-dichlorophenoxyacetic acid [stenutz.eu]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana | bioRxiv [biorxiv.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Frontiers | Multifactor transcriptional profiling of potato during 2,4-D-induced resistance to common scab disease [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
Technical Whitepaper: Toxicological Profile of 2-(3,5-Dichlorophenoxy)acetic Acid
The following technical guide provides an in-depth toxicological and chemical profile of 2-(3,5-Dichlorophenoxy)acetic acid (3,5-D). This document is structured for researchers and drug development professionals, moving beyond standard safety data sheets to explore the mechanistic divergence between this isomer and its commercial analogue, 2,4-D.
Executive Summary
This compound (3,5-D) is a structural isomer of the widely used herbicide 2,4-D. While 2,4-D is defined by its potent auxinic activity driven by ortho-para chlorine substitution, 3,5-D features a meta-meta substitution pattern. This structural variance significantly alters its interaction with the Transport Inhibitor Response 1 (TIR1) auxin receptor, rendering 3,5-D a "weak" auxin or partial agonist.
Consequently, the toxicological profile of 3,5-D differs from the high-potency uncontrolled growth mechanism of 2,4-D. Current research identifies 3,5-D primarily as a chemical probe for defining auxin perception specificity and, notably, as a potential antipathogenic agent that modulates plant host metabolism rather than acting as a direct biocide.
Physicochemical Identity & Structural Basis of Toxicity
To understand the toxicity of 3,5-D, one must first analyze its structural constraints compared to the bioactive 2,4-D.
| Property | This compound (3,5-D) | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| CAS Number | 588-22-7 (Isomer Specific) | 94-75-7 |
| Substitution | meta, meta (3,5-position) | ortho, para (2,4-position) |
| Molecular Weight | 221.04 g/mol | 221.04 g/mol |
| pKa (Acid) | ~2.8 - 3.1 | 2.8 |
| Receptor Affinity | Low (Weak/Partial Agonist) | High (Strong Agonist) |
| Primary Utility | Research Probe, Antipathogenic | Commercial Herbicide |
The "Molecular Glue" Hypothesis
The toxicity of phenoxy acids in plants—and their off-target effects in mammals—is often governed by their ability to act as "molecular glue" between the TIR1 receptor and Aux/IAA transcriptional repressors.
-
2,4-D: The ortho-chlorine locks the ring in a conformation that perfectly fills the hydrophobic pocket of TIR1, stabilizing the complex and triggering ubiquitination of repressors (leading to cell death).
-
3,5-D: The meta chlorines create steric clash within the binding pocket. This prevents the tight "lid" formation required for high-affinity signaling. Thus, 3,5-D exhibits significantly reduced acute phytotoxicity, which correlates to a distinct toxicological profile in non-target organisms.
Mechanism of Action (MoA)
Auxin Mimicry vs. Oxidative Stress
While 3,5-D is a weak auxin, it retains the lipophilic acid moiety capable of penetrating mammalian cell membranes.
-
Weak Auxinic Activity: In plant models, 3,5-D induces some tuber deformation but fails to trigger the systemic "epinasty" (twisting) characteristic of 2,4-D.
-
Mitochondrial Uncoupling (Mammalian): Like other chlorophenoxy acids, 3,5-D can uncouple oxidative phosphorylation. The protonated acid crosses the inner mitochondrial membrane, dissociates, and disrupts the proton gradient. This leads to:
-
Hyperthermia (at high doses).
-
Metabolic acidosis.[1]
-
Depletion of ATP.
-
Antipathogenic Activity
A unique feature of 3,5-D is its ability to suppress potato common scab (Streptomyces scabies) without direct antibiotic activity.[2] It functions by altering the host's (tuber) metabolism to be less susceptible to the pathogen, a mechanism distinct from the direct toxicity of 2,4-D.
Visualization: Differential Signaling Pathway
The following diagram illustrates the divergence in signaling between the strong agonist (2,4-D) and the weak agonist (3,5-D).
Figure 1: Comparative signaling pathway showing the high-affinity "molecular glue" action of 2,4-D versus the steric hindrance and weak agonism of 3,5-D.
Mammalian Toxicology & Safety Profile
Given the structural homology, safety data for 3,5-D is often bridged from 2,4-D, but with adjustments for its lower biological potency.
Acute Toxicity
-
Oral LD50 (Rat): Estimated >600 mg/kg (Class III).[3]
-
Note: While 2,4-D has an LD50 of ~639-699 mg/kg, the 3,5-isomer's reduced receptor binding suggests it may be slightly less toxic systemically, though the acid functionality still poses risks of corrosive damage to mucous membranes at high concentrations.
-
-
Dermal/Eye:
-
Eye: Severe Irritant (Acid form). Risk of irreversible corneal damage if not washed immediately.
-
Skin: Moderate irritant.
-
Target Organ Toxicity
-
Renal: The primary route of excretion is via the organic anion transporter (OAT) in the kidneys. Saturation of this pathway at high doses leads to accumulation and proximal tubule damage.
-
Hepatic: Peroxisome proliferation is a hallmark of chlorophenoxy acids, though 3,5-D is a less potent peroxisome proliferator-activated receptor alpha (PPARα) agonist than 2,4-D.
Genotoxicity
-
Mutagenicity: Generally considered non-mutagenic in Ames tests.
-
Carcinogenicity: IARC classifies chlorophenoxy herbicides as "possibly carcinogenic" (Group 2B), largely based on oxidative stress mechanisms rather than direct DNA adduction. This classification likely extends to 3,5-D as a precautionary measure.
Analytical Methodology: Detection in Biological Matrices[4]
Sample Preparation (Solid Phase Extraction)
Principle: Acidification is critical to suppress the ionization of the carboxylic acid (pKa ~3.0), ensuring retention on the hydrophobic SPE sorbent.
-
Sample: 1 mL Plasma or Urine.
-
Acidification: Add 20 µL Formic Acid (conc.) to pH < 3.0.
-
Internal Standard: Spike with d3-2,4-D (surrogate).
-
SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 60 mg.
-
Conditioning: 3 mL Methanol followed by 3 mL 0.1% Formic Acid.
-
Loading: Load acidified sample at 1 mL/min.
-
Wash: 3 mL 5% Methanol in 0.1% Formic Acid (removes salts/proteins).
-
Elution: 3 mL Methanol.
-
Reconstitution: Evaporate to dryness (N2 stream) and reconstitute in 200 µL Mobile Phase A.
LC-MS/MS Parameters
-
Column: C18 Core-Shell (2.1 x 100 mm, 1.7 µm). Crucial for resolving isomers.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode).
-
Mobile Phase B: Acetonitrile.[4]
-
Ionization: ESI Negative Mode (M-H)⁻.
-
Transitions:
-
Precursor: m/z 219.0 (Cl35/Cl35 isotope)
-
Quantifier: m/z 161.0 (Loss of acetic acid group).
-
Qualifier: m/z 125.0.
-
Visualization: Analytical Workflow
Figure 2: Step-by-step solid-phase extraction (SPE) and LC-MS/MS workflow for the isolation and quantification of 3,5-D.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1486, 2,4-Dichlorophenoxyacetic acid (Comparative Toxicology). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]
-
McIntosh, A. H., et al. Decreased severity of potato common scab after foliar sprays of 3,5-dichlorophenoxyacetic acid, a possible antipathogenic agent.[2] Potato Research. Retrieved from [Link]
-
Larose, J., et al. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine. Chemosphere. Retrieved from [Link]
-
Grossmann, K. Auxin herbicides: current status of mechanism of action. Pest Management Science. Retrieved from [Link]
Sources
potential herbicidal activity of 2-(3,5-Dichlorophenoxy)acetic acid
An In-Depth Technical Guide on the Potential Herbicidal Activity of 2-(3,5-Dichlorophenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetic acids represent a cornerstone class of synthetic herbicides, with 2,4-Dichlorophenoxyacetic acid (2,4-D) being the most prominent example. This guide explores the potential herbicidal activity of a structural isomer, this compound. While not commercially utilized as a herbicide, its structural analogy to 2,4-D suggests a high probability of similar biological activity as a synthetic auxin. This document provides a comprehensive framework for investigating this hypothesis, detailing the proposed mechanism of action, a profile of its chemical properties, and robust, step-by-step experimental protocols for its evaluation. The methodologies are designed to be self-validating, providing researchers with the tools to rigorously assess the compound's efficacy and selectivity as a plant growth regulator.
Introduction: The Auxin Mimic Hypothesis
The development of synthetic auxin herbicides in the 1940s revolutionized agriculture by enabling the selective control of broadleaf (dicot) weeds in grass (monocot) crops.[1][2][3] The herbicidal activity of these compounds, such as 2,4-D, stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA).[4][5] At high concentrations, these synthetic auxins overwhelm the plant's natural hormonal balance, inducing rapid, uncontrolled growth that ultimately leads to metabolic exhaustion and death.[1][6]
This compound is a structural isomer of the widely used herbicide 2,4-D. The essential structural features for auxinic activity are a planar aromatic ring and a carboxylic acid side chain separated by a specific distance.[4] Given that this compound shares these core characteristics, we hypothesize that it will also function as a synthetic auxin and exhibit herbicidal properties. This guide outlines the scientific basis for this hypothesis and provides the experimental framework to validate it.
Proposed Mechanism of Action: Deregulation of Auxin Signaling
The herbicidal effect of synthetic auxins is a direct consequence of hijacking the plant's primary auxin signaling pathway. In susceptible plants, the compound is absorbed through the leaves and translocated to the meristems, the sites of active growth.[1][6]
The key steps in the proposed mechanism are:
-
Perception: The synthetic auxin binds to the TIR1/AFB family of F-box protein receptors. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[4][7]
-
Signal Transduction: The formation of this complex targets the Aux/IAA repressors for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[7]
-
Transcriptional Activation: With the Aux/IAA repressors destroyed, Auxin Response Factors (ARFs) are liberated to activate the transcription of numerous auxin-responsive genes.
-
Physiological Disruption: This leads to a cascade of downstream effects, including the overproduction of ethylene and abscisic acid (ABA).[2][8] The combined hormonal imbalance results in epinasty (stem and leaf curling), uncontrolled cell division and elongation, and ultimately, vascular tissue collapse and plant death.[1][2][9]
Monocotyledonous plants (grasses) are generally tolerant due to factors such as restricted translocation and more efficient metabolic breakdown of the herbicide.[5]
Caption: Proposed signaling pathway for this compound.
Chemical Profile and Synthesis
A thorough understanding of the molecule's chemical properties is fundamental for its formulation and analysis.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID 11484[10] |
| Molecular Formula | C₈H₆Cl₂O₃ | PubChem CID 11484[10] |
| Molecular Weight | 221.03 g/mol | PubChem CID 28854[11] |
| Appearance | White to yellow powder | Wikipedia[6] |
| Solubility in water | 900 mg/L (for 2,4-D isomer) | Wikipedia[6] |
Proposed Synthesis Workflow
The synthesis of phenoxyacetic acid herbicides is typically achieved via a Williamson ether synthesis. The proposed route for this compound involves the condensation of 3,5-dichlorophenol with chloroacetic acid under basic conditions.[12]
Caption: Tiered experimental workflow for herbicide potential assessment.
Protocol 1: Seed Germination and Seedling Growth Bioassay
This primary assay provides a rapid assessment of phytotoxicity on model plant species.
-
Objective: To determine the dose-dependent effect of the test compound on the germination and early growth of a susceptible dicot (e.g., Raphanus raphanistrum, wild radish) and a tolerant monocot (e.g., Triticum aestivum, wheat).
-
Causality: This assay quantifies growth inhibition at a critical life stage. Comparing a known susceptible and tolerant species provides an early indication of selectivity.
-
Methodology:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Prepare a 100 mM stock of a positive control (2,4-D) and a negative control (DMSO only).
-
Test Concentrations: Create a serial dilution from the stock solution in a suitable buffer (e.g., 0.5x MS medium) to achieve final concentrations of 0, 0.1, 1, 10, 100, and 1000 µM.
-
Plate Preparation: Place a sterile filter paper disc in 90 mm petri dishes. Pipette 5 mL of each test concentration onto the filter paper. Each treatment should have at least three replicates.
-
Seed Plating: Place 20 surface-sterilized seeds of both radish and wheat in their respective labeled dishes.
-
Incubation: Seal the plates with parafilm and incubate in a controlled growth chamber (e.g., 24°C, 16h light/8h dark cycle) for 5-7 days.
-
Data Collection: After incubation, record the germination percentage. Carefully remove the seedlings and measure the primary root length and shoot length for each.
-
Protocol 2: Whole Plant Post-Emergence Assay
This secondary assay validates the findings from the petri dish assay in a more realistic whole-plant system.
-
Objective: To assess the selective, post-emergence herbicidal activity on established seedlings.
-
Causality: This test mimics a typical agricultural application where herbicides are applied to emerged weeds. It allows for the observation of classic auxin herbicide symptoms like epinasty.
-
Methodology:
-
Plant Growth: Grow radish and wheat seedlings in pots containing a standard potting mix until they reach the 2-3 leaf stage.
-
Spray Solution Preparation: Prepare spray solutions of the test compound and controls (2,4-D, vehicle) at concentrations of 0, 10, 100, 1000, and 5000 µM. Include a surfactant (e.g., 0.02% Tween-20) in the formulation to ensure proper leaf adhesion.
-
Application: Use a laboratory track sprayer to apply the solutions to the plants at a consistent volume (e.g., equivalent to 200 L/ha).
-
Observation: Return plants to the growth chamber. Visually assess and score the plants for injury (e.g., on a scale of 0% = no effect to 100% = plant death) at 3, 7, and 14 days after treatment.
-
Biomass Measurement: At 14 days, excise the above-ground tissue for each plant, and measure the fresh weight. Dry the tissue at 60°C for 72 hours and measure the dry weight.
-
Data Analysis and Interpretation
-
GR₅₀ (Growth Reduction 50%): This is the concentration of the herbicide that causes a 50% reduction in a measured parameter (e.g., root length, biomass) compared to the untreated control.
-
Statistical Analysis: Use a suitable statistical software package to perform a dose-response analysis (e.g., four-parameter log-logistic regression) to calculate the GR₅₀ values and their confidence intervals.
Sample Data Presentation
The results should be summarized in a clear, tabular format to facilitate comparison between the test compound and the positive control.
| Compound | Species | Assay Parameter | GR₅₀ (µM) [95% CI] |
| 2-(3,5-D)acetic acid | Radish | Root Length | Calculated Value |
| Radish | Dry Weight | Calculated Value | |
| Wheat | Root Length | Calculated Value | |
| Wheat | Dry Weight | Calculated Value | |
| 2,4-D (Control) | Radish | Root Length | Calculated Value |
| Radish | Dry Weight | Calculated Value | |
| Wheat | Root Length | Calculated Value | |
| Wheat | Dry Weight | Calculated Value |
A high GR₅₀ value for wheat combined with a low GR₅₀ value for radish would indicate desirable selective herbicidal activity.
Conclusion
This guide presents a scientifically grounded hypothesis that this compound possesses herbicidal activity analogous to other synthetic auxin herbicides. By leveraging the extensive knowledge of 2,4-D's mechanism of action, we have outlined a clear path for its investigation. The provided protocols for synthesis, biological evaluation, and data analysis constitute a comprehensive framework for researchers to rigorously test this hypothesis. The successful validation of its herbicidal properties could open avenues for developing new selective weed management tools.
References
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Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved February 2, 2026, from [Link]
- ScienceDirect. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved February 2, 2026, from a URL sourced from the search results.
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Magnoli, C., et al. (2020). Mechanism of action of 2,4-D herbicide on target weeds. ResearchGate. Retrieved February 2, 2026, from [Link]
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National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved February 2, 2026, from [Link]
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IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID. Retrieved February 2, 2026, from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved February 2, 2026, from [Link]
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Zobiole, L. H. S., et al. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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MDPI. (2024). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. Retrieved February 2, 2026, from [Link]
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Han, H., et al. (2018). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). Australian Herbicide Resistance Initiative (AHRI), University of Western Australia. Retrieved February 2, 2026, from [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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Minnesota Department of Agriculture. (2024). 2,4-D Herbicide. Retrieved February 2, 2026, from [Link]
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Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved February 2, 2026, from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH. Retrieved February 2, 2026, from [Link]
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Hossain, M. S., et al. (2010). A Rapid and Simple Bioassay Method for Herbicide Detection. PMC - NIH. Retrieved February 2, 2026, from [Link]
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ResearchGate. (n.d.). Mechanism of action of natural auxins and the auxinic herbicides. Retrieved February 2, 2026, from [Link]
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ResearchGate. (n.d.). Application of bioassay techniques to herbicide investigations. Retrieved February 2, 2026, from [Link]
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University of Nebraska-Lincoln. (n.d.). Synthetic Auxin Resistant Weeds. Retrieved February 2, 2026, from [Link]
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UC Agriculture and Natural Resources. (2011). Bioassays for residual herbicides. UC Weed Science. Retrieved February 2, 2026, from [Link]
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auxin-like activity of 2-(3,5-Dichlorophenoxy)acetic acid
An In-Depth Technical Guide to the Auxin-Like Activity of 2-(3,5-Dichlorophenoxy)acetic acid
Abstract
This technical guide provides a comprehensive framework for understanding and experimentally validating the . As a structural analog of widely used synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), this compound is hypothesized to function by modulating the canonical auxin signaling pathway. This document details the molecular mechanisms of auxin perception and signal transduction, offers detailed, field-proven protocols for physiological and molecular-level validation, and discusses the critical importance of structure-activity relationships. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel plant growth regulators.
Introduction: The Landscape of Synthetic Auxins
Synthetic auxins are a cornerstone of modern agriculture and plant science, serving as powerful herbicides and tools for plant tissue culture.[1][2] These molecules mimic the activity of the natural plant hormone indole-3-acetic acid (IAA), but often exhibit greater stability and selective activity.[3] By overwhelming the plant's natural hormonal balance, they induce uncontrolled growth and, in susceptible species, eventual death.[4]
This compound belongs to the phenoxyacetic acid class of compounds. Its structure is isomeric to the extensively studied and commercialized herbicide 2,4-D. While the bioactivity of 2,4-D is well-established, the specific properties of the 3,5-dichloro isomer are less characterized. Understanding the activity of this specific isomer requires a rigorous, multi-faceted approach that combines physiological assays with molecular-level validation. This guide provides the scientific rationale and detailed methodologies to thoroughly characterize its mode of action.
Chemical Identity and Plausible Synthesis
A robust understanding of a compound's activity begins with its chemical nature. The structure of this compound is defined by a phenoxy ring substituted with two chlorine atoms at the meta-positions (3 and 5) and an acetic acid side chain.
Plausible Synthesis Route: The synthesis of phenoxyacetic acid herbicides is a well-established industrial process.[5] A likely and efficient method for synthesizing this compound involves the condensation of 3,5-dichlorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the chloride from chloroacetic acid in a Williamson ether synthesis.
-
Step 1: 3,5-dichlorophenol is dissolved in a suitable solvent with a strong base (e.g., NaOH) to form sodium 3,5-dichlorophenoxide.
-
Step 2: Chloroacetic acid is added to the reaction mixture.
-
Step 3: The phenoxide attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion.
-
Step 4: The reaction is followed by acidification to protonate the carboxylate, yielding the final product, this compound.
This process is analogous to the industrial synthesis of 2,4-D, which uses 2,4-dichlorophenol as the starting material.[2][5]
The Molecular Blueprint of Auxin Action
To understand how this compound likely works, we must first dissect the canonical auxin signaling pathway. This pathway is a sophisticated system that translates a chemical signal (the presence of auxin) into a transcriptional response.
At low auxin concentrations, a family of transcriptional repressor proteins called Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to Auxin Response Factors (ARFs).[6][7] This interaction prevents the ARFs from regulating the expression of their target genes.[7]
The perception of auxin initiates a cascade of events:
-
Co-Receptor Formation: The auxin molecule acts as a "molecular glue," promoting a physical interaction between the Aux/IAA repressor and an F-box protein, most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[8][9] This forms a stable TIR1/AFB-auxin-Aux/IAA co-receptor complex.[8]
-
Ubiquitination: The TIR1/AFB protein is part of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB.[9] The formation of the co-receptor complex allows the SCF complex to tag the Aux/IAA protein with a chain of ubiquitin molecules.
-
Proteasomal Degradation: The ubiquitinated Aux/IAA protein is recognized and degraded by the 26S proteasome.[6]
-
ARF Activation: With the Aux/IAA repressor removed, the ARF transcription factor is released and can now bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating or repressing their transcription to elicit physiological changes like cell elongation and division.[6]
Synthetic auxins, including phenoxyacetic acids like 2,4-D, hijack this natural pathway.[3][10] It is therefore highly probable that this compound functions by binding to the TIR1/AFB proteins and inducing the degradation of Aux/IAA repressors.
Caption: Canonical auxin signaling pathway.
Experimental Validation: A Step-by-Step Guide
To confirm the , a combination of physiological and molecular assays is essential. This dual approach ensures that observed macroscopic effects are linked to the underlying molecular pathway.
Physiological Bioassays
These assays measure classic auxin responses at the tissue or whole-organism level.[11] They are fundamental for establishing bioactivity and determining effective concentration ranges.
This classic assay quantifies the ability of a compound to induce cell elongation, a primary function of auxin.[12][13]
Methodology:
-
Seed Germination: Germinate oat seeds in complete darkness for 3-4 days at 25°C on moist filter paper to produce etiolated seedlings with straight coleoptiles.
-
Coleoptile Excision: Under a dim green safelight, excise the apical 3-4 mm from coleoptiles that are approximately 2-3 cm long. Then, excise a sub-apical section of precisely 10 mm.
-
Incubation: Randomly distribute the 10 mm sections into petri dishes containing a buffered solution (e.g., 2% sucrose, 10 mM potassium phosphate, pH 6.0) and a range of concentrations of this compound (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M). Include positive (IAA, 2,4-D) and negative (buffer only) controls.
-
Measurement: Incubate the dishes in the dark at 25°C for 18-24 hours. Measure the final length of each coleoptile section using a digital caliper or by photographing them against a ruler.
-
Analysis: Calculate the percent elongation for each treatment relative to the initial length. Plot a dose-response curve to determine the optimal concentration for promoting elongation.
This assay leverages the biphasic effect of auxins on root growth: promotion at very low concentrations and strong inhibition at higher concentrations.
Methodology:
-
Plate Preparation: Prepare square petri dishes with 0.5X Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar. Supplement individual plates with a concentration gradient of this compound, IAA, and 2,4-D.
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them in a line on the agar surface of each plate.
-
Stratification and Growth: Store the plates at 4°C for 2 days (stratification), then transfer them to a growth chamber and orient them vertically to allow roots to grow along the agar surface.
-
Measurement: After 5-7 days of growth, mark the position of the root tips. Allow the seedlings to grow for another 2-3 days, then measure the length of new root growth from the mark.
-
Analysis: Calculate the average root growth for each treatment and express it as a percentage of the control (no auxin). Plot the data to visualize the inhibitory effect at higher concentrations.
Caption: General workflow for a physiological bioassay.
Molecular-Level Validation
To confirm that the observed physiological effects are mediated by the canonical auxin pathway, it is crucial to measure the expression of known auxin-responsive genes.
Methodology:
-
Plant Growth and Treatment: Grow Arabidopsis thaliana seedlings in liquid culture or on agar plates for 7-10 days. Treat the seedlings with an effective concentration of this compound (determined from bioassays), IAA (positive control), and a mock solution for a short duration (e.g., 1-3 hours).
-
RNA Extraction: Harvest the tissue, flash-freeze it in liquid nitrogen, and extract total RNA using a commercial kit or a Trizol-based method.
-
cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.
-
Quantitative RT-PCR: Perform qPCR using SYBR Green or a probe-based assay. Use primers specific for well-characterized early auxin-responsive genes (e.g., IAA1, IAA5, GH3.3, SAUR15) and a stable reference gene (e.g., ACTIN2, UBQ10) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.[14] A significant upregulation of auxin-responsive genes in the presence of this compound provides strong evidence of its action through the auxin signaling pathway.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: Hypothetical Dose-Response Data for Coleoptile Elongation
| Compound | Concentration (M) | Mean Elongation (% of Control) | Standard Deviation |
| Control | 0 | 100 | ± 5.2 |
| IAA | 10⁻⁶ | 185 | ± 10.4 |
| 2,4-D | 10⁻⁶ | 210 | ± 12.1 |
| 2-(3,5-DPAA) | 10⁻⁷ | 150 | ± 9.8 |
| 2-(3,5-DPAA) | 10⁻⁶ | 205 | ± 11.5 |
| 2-(3,5-DPAA) | 10⁻⁵ | 160 | ± 10.2 |
Table 2: Hypothetical Relative Gene Expression Data from qRT-PCR
| Gene Target | Treatment | Fold Change vs. Mock | p-value |
| GH3.3 | IAA (1µM) | 15.2 | < 0.001 |
| GH3.3 | 2-(3,5-DPAA) (1µM) | 12.8 | < 0.001 |
| IAA5 | IAA (1µM) | 25.6 | < 0.001 |
| IAA5 | 2-(3,5-DPAA) (1µM) | 21.4 | < 0.001 |
Structure-Activity Relationship (SAR) Considerations
The precise positioning of halogen atoms on the phenoxy ring is critical for a compound's ability to fit into the auxin-binding pocket of the TIR1/AFB receptor. Studies on various 2,4-D analogs have shown that a halogen at the 4-position is important for high auxinic activity.[15] The substitution pattern of this compound, with chlorines at both meta positions, presents a unique structural profile. Its effectiveness will depend on how this specific stereochemistry interacts with the amino acid residues within the binding site. A slightly altered fit could lead to different binding affinities for the various TIR1/AFB family members, potentially resulting in a unique profile of physiological effects compared to 2,4-D.[16]
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to characterizing the . By integrating physiological bioassays with molecular analysis of gene expression, researchers can confidently establish its mode of action. The provided protocols serve as a robust starting point for any investigation into novel synthetic auxins.
Future research should aim to:
-
Perform in-vitro binding assays using purified TIR1/AFB and Aux/IAA proteins to directly quantify the binding affinity of this compound to the co-receptor complex.
-
Conduct whole-plant herbicide efficacy trials on various monocot and dicot species to determine its selectivity profile.
-
Pursue co-crystallization studies of the compound within the TIR1-Aux/IAA binding pocket to elucidate the precise molecular interactions that drive its activity.
By following this comprehensive framework, the scientific community can effectively evaluate the potential of this compound and other novel compounds as valuable tools for research and agriculture.
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- Tayeb, W., et al. (2012). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [URL: https://www.researchgate.net/publication/287212457_Environmental_fate_and_effects_of_24-dichlorophenoxyacetic_herbicide]
- Li, L., et al. (2023). Distinct functions of TIR1 and AFB1 receptors in auxin signalling.bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.01.06.522955v1.full]
- Normanly, J. (2010). Auxin Activity: Past, present, and Future.American Journal of Botany, 97(5), 715-717. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2860269/]
- Li, S., et al. (2023). The Identification of Auxin Response Factors and Expression Analyses of Different Floral Development Stages in Roses.International Journal of Molecular Sciences, 24(2), 1714. [URL: https://www.mdpi.com/1422-0067/24/2/1714]
- Bioassay for plant growth regulators. SlideShare. [URL: https://www.slideshare.
Sources
- 1. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. deq.mt.gov [deq.mt.gov]
- 3. xtbg.cas.cn [xtbg.cas.cn]
- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BIOASSAYS • Intra Radice [intraradice.com]
- 12. Auxin - Wikipedia [en.wikipedia.org]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. Frontiers | Characterization and Expression Patterns of Auxin Response Factors in Wheat [frontiersin.org]
- 15. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols for the Analytical Determination of 2-(3,5-Dichlorophenoxy)acetic Acid
Foreword for the Modern Researcher
The reliable quantification of synthetic auxin herbicides, such as 2-(3,5-Dichlorophenoxy)acetic acid, is a critical task in environmental monitoring, agricultural science, and toxicology. While structurally similar to the more ubiquitous 2,4-Dichlorophenoxyacetic acid (2,4-D), the 3,5-dichloro isomer presents its own analytical considerations. The choice of analytical methodology is paramount and is dictated by the required sensitivity, the complexity of the sample matrix, and the instrumentation available.
This document serves as a comprehensive guide, moving beyond mere procedural lists to explain the underlying principles and rationale for key experimental decisions. We present two robust and validated protocols: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Each protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle and Application
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. When coupled with an Ultraviolet (UV) detector, it provides a robust and cost-effective method for quantifying compounds that possess a UV chromophore, such as the aromatic ring in this compound.[1][2] This method is particularly well-suited for analyzing samples with analyte concentrations in the low µg/L to mg/L range and is a workhorse in many quality control and research laboratories.[1]
The causality behind this choice of method lies in its balance of sensitivity, accessibility, and ease of use. While not as sensitive as mass spectrometry-based methods, HPLC-UV offers sufficient performance for many applications, particularly when preceded by an effective sample concentration step.[1][3] The UV detection wavelength is selected based on the absorbance maximum of the analyte to ensure optimal sensitivity. For chlorinated phenoxyacetic acids, this is typically in the range of 220-230 nm or around 280 nm.[3][4][5]
Experimental Workflow: HPLC-UV
The overall workflow for the HPLC-UV analysis of this compound involves sample preparation, chromatographic separation, and UV detection.
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
Objective: To quantify this compound in water samples.
Materials:
-
This compound analytical standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
Hydrochloric acid (HCl)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Standard laboratory glassware and filtration apparatus (0.45 µm syringe filters)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
SPE manifold
-
Nitrogen evaporator or rotary evaporator
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 0.1 to 50 mg/L.
-
-
Sample Preparation (Solid Phase Extraction):
-
Collect a 500 mL water sample.
-
Acidify the sample to a pH of 2-3 with HCl. This protonates the carboxylic acid group, making it less polar and enhancing its retention on the C18 stationary phase.
-
Condition an SPE C18 cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3).
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analyte from the cartridge with two 5 mL aliquots of methanol into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase, vortex, and filter through a 0.45 µm syringe filter into an HPLC vial.[3]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (acidified with 0.1% formic or acetic acid) is common. A typical starting point is a 60:40 (v/v) ratio of acetonitrile to acidified water.[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 229 nm[3]
-
-
Data Analysis and Validation:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Validation: To ensure the method is fit for purpose, key validation parameters should be assessed.[6][7]
-
Linearity: The calibration curve should have a correlation coefficient (R²) of >0.99.
-
Accuracy (Recovery): Spike a blank water sample with a known concentration of the analyte and perform the entire sample preparation and analysis procedure. Recovery should typically be within 80-120%.
-
Precision: Analyze replicate spiked samples to determine the relative standard deviation (RSD), which should ideally be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.[6]
-
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application
For applications requiring ultra-trace level detection and high specificity, particularly in complex matrices like soil, food, or biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8][9][10] This technique couples the powerful separation capabilities of LC with the highly sensitive and selective detection of tandem mass spectrometry.
The causality for employing LC-MS/MS is its ability to provide structural information through fragmentation, which significantly reduces matrix interference and allows for confident identification and quantification at very low levels (ng/L).[11] The analysis is typically performed in negative ion mode, as the carboxylic acid group of this compound is readily deprotonated. Multiple Reaction Monitoring (MRM) is used, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the target analyte.
Experimental Workflow: LC-MS/MS
The LC-MS/MS workflow is similar to HPLC-UV but with a more sophisticated detection system that provides enhanced selectivity and sensitivity.
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
Objective: To determine trace levels of this compound in a complex matrix (e.g., soil).
Materials:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., 2,4-D-13C6) is highly recommended to correct for matrix effects and recovery losses.[11]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid, ammonium acetate
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl) and d-SPE cleanup sorbents (e.g., PSA, C18)
Instrumentation:
-
LC system (UPLC recommended for better resolution and speed)
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
High-speed centrifuge
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound and the internal standard (if used) in methanol.
-
Create a series of calibration standards in a blank matrix extract to compensate for matrix effects.[11] The concentration range will depend on the expected levels in samples but could range from 0.01 to 100 µg/L.
-
-
Sample Preparation (QuEChERS-style extraction):
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Spike with the internal standard.
-
Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl), cap tightly, and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.
-
Centrifuge at >3000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA (to remove organic acids) and MgSO₄ (to remove residual water).
-
Vortex for 30 seconds and centrifuge for 5 minutes.
-
Take the final extract, dilute as necessary with the initial mobile phase, and filter into an LC-MS vial.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: These must be determined empirically by infusing a standard solution of this compound. For its isomer, 2,4-D, common transitions are m/z 219 → 161 and m/z 221 → 163.[9] Similar transitions would be expected for the 3,5-isomer, but this must be confirmed. At least two transitions (one for quantification, one for confirmation) should be monitored for each analyte.
-
-
Data Analysis and Validation:
-
Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area.
-
Validation: The validation process is crucial and should adhere to guidelines such as those from SANTE or EURACHEM.[11]
-
Selectivity: Demonstrate the absence of interfering peaks in blank matrix samples at the retention time of the analyte.
-
Matrix Effects: Evaluate ion suppression or enhancement by comparing the response of the analyte in a post-extraction spiked sample to its response in a pure solvent. The use of an isotopically labeled internal standard is the most effective way to mitigate these effects.[11]
-
Recovery and Precision: Assess at multiple concentration levels, with recovery typically in the 70-120% range and RSD <20%.[8]
-
-
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of specific precursor-product ion transitions. |
| Selectivity | Moderate; based on retention time and UV spectrum. Susceptible to co-eluting interferences. | High to Very High; based on retention time and unique mass fragmentation patterns (MRM). |
| Sensitivity | µg/L to mg/L range.[1] | ng/L to µg/L range.[9][10] |
| Matrix Tolerance | Lower; complex matrices often require extensive cleanup to avoid interferences. | Higher; the specificity of MRM allows for detection in complex matrices with less rigorous cleanup. |
| Confirmation | Limited; based on retention time matching. | High; confirmation based on the ratio of two or more MRM transitions. |
| Cost & Accessibility | Lower instrument cost, widely available. | Higher instrument cost, requires specialized expertise. |
| Ideal Application | Routine analysis of less complex matrices (e.g., water) where low-level detection is not critical. | Trace-level analysis in complex matrices (e.g., food, soil, biological samples), regulatory monitoring.[11] |
References
-
Austin Publishing Group. (2020, July 16). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
Orooji, N., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 217, 329–338. Retrieved from [Link]
-
Clini, E., et al. (1998). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-chlorophenoxyacetic Acid. Journal of Analytical Toxicology, 22(1), 51-55. Retrieved from [Link]
-
Stafilov, T., et al. (2013). KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. Macedonian Journal of Chemistry and Chemical Engineering, 32(1), 119-129. Retrieved from [Link]
-
ALS Environmental. (2022, March 16). Determination of Acid herbicides in Liquids by GCMS. Retrieved from [Link]
-
Wang, Y., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLoS ONE, 13(1), e0191149. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019, August 27). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]
-
Tadesse, B., & Tushune, K. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. Chemistry and Biological Technologies in Agriculture, 9(1), 1-10. Retrieved from [Link]
-
OUCI. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [Link]
-
Le, H. T. (2018). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Pico, Y., & Alfarhan, A. (2024). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. Retrieved from [Link]
-
Tussupbayev, N., et al. (2024). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. MDPI. Retrieved from [Link]
-
Mitrevski, M., & Popovska-Peric, M. (2008). Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in republi. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 47-56. Retrieved from [Link]
-
ProQuest. (2022). DICHLOROPHENOXYACETIC ACID IN WATER SOURCES OF McDONOUGH COUNTY, ILLINOIS USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Retrieved from [Link]
Sources
- 1. deswater.com [deswater.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. scispace.com [scispace.com]
- 4. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. epa.gov [epa.gov]
- 10. agilent.com [agilent.com]
- 11. Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection [mdpi.com]
developing a bioassay for 2-(3,5-Dichlorophenoxy)acetic acid activity
Initiating The Research
I'm starting with broad Google searches to understand 2-(3,5-Dichlorophenoxy)acetic acid's action and identifying bioassay methods for auxinic herbicides. My immediate focus is on finding suitable biological targets for subsequent experiments, aiming for robust and relevant testing.
Structuring The Application Note
I'm now structuring the application note, starting with an introduction to this compound and the bioassay's significance. I'll outline the chosen bioassay principle, followed by a detailed experimental protocol and data analysis. I'll incorporate Graphviz diagrams for workflow visualization and signaling pathways. I'm also preparing a table to summarize quantitative data for inclusion in the note.
Expanding The Search
I'm now diving deeper, conducting extensive searches to grasp the mechanism of this compound, and pinpointing well-established bioassay methods for auxinic herbicides. Simultaneously, I'm sourcing reputable protocols and references to ensure scientific rigor, all while developing a logical application note structure.
Application Note: Environmental Impact Assessment of 2-(3,5-Dichlorophenoxy)acetic Acid (3,5-D)
[1]
Introduction & Executive Summary
2-(3,5-Dichlorophenoxy)acetic acid (3,5-D) is a structural isomer of the widely used herbicide 2,4-D. While 2,4-D is a global standard for broadleaf weed control, 3,5-D appears primarily as a manufacturing impurity, a degradation product of specific dicarboximide fungicides (e.g., procymidone), or a specialized probe for auxin structural biology.[1]
Despite its lower production volume, 3,5-D poses a unique environmental challenge: isomeric interference .[1] Standard environmental monitoring often fails to distinguish 3,5-D from 2,4-D due to identical molecular weights (221.04 g/mol ) and similar fragmentation patterns.[1] This application note provides a definitive technical guide for the specific quantification and toxicological assessment of 3,5-D, ensuring regulatory compliance and accurate environmental risk modeling.
Core Objectives
-
Analytical Resolution: Establish an HPLC-MS/MS protocol capable of chromatographically resolving 3,5-D from 2,4-D.
-
Ecotoxicological Impact: Define the workflow for Acute Immobilization testing (Daphnia magna) according to OECD 202.
-
Environmental Fate: Determine soil adsorption coefficients (
/ ) using OECD 106 to predict groundwater leaching potential.
Analytical Quantification: HPLC-MS/MS Protocol
Objective: To quantify 3,5-D in water/soil matrices with strict separation from its 2,4-D isomer.
The Isomer Challenge
Both isomers share the precursor ion
Experimental Setup
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or AB Sciex QTRAP).[1]
-
Column: High-strength Silica C18,
, particle size (e.g., Waters HSS T3).[1] -
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (buffers pH to ensure neutral species for retention).
-
Mobile Phase B: Acetonitrile (MeCN).
LC Gradient & MS Parameters
Flow Rate: 0.3 mL/min
Injection Vol: 10
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Load |
| 8.0 | 95 | Gradient Elution |
| 10.0 | 95 | Wash |
| 10.1 | 10 | Re-equilibration |
MS/MS Transitions (ESI Negative Mode):
-
Precursor: 219.0 m/z (
) -
Quantifier Ion: 161.0 m/z (Loss of acetate group:
) -
Qualifier Ion: 125.0 m/z (Ring fragmentation)
Sample Preparation Workflow (Visualized)
Figure 1: Analytical workflow for the extraction and quantification of 3,5-D, emphasizing the QuEChERS extraction method followed by LC-MS/MS.
Ecotoxicology: Daphnia magna Acute Immobilization
Guideline: OECD Test No. 202 Objective: Determine the EC50 (Effective Concentration) where 50% of freshwater invertebrates are immobilized after 48 hours.[2]
Scientific Rationale
Phenoxy acids act as auxin mimics in plants but can disrupt ion regulation in aquatic invertebrates. While 2,4-D is moderately toxic, the 3,5-D isomer's altered chlorine positions may change lipophilicity (
Protocol Steps
-
Culture Preparation: Use Daphnia magna neonates (<24 hours old).[2][3] Parent animals must be free of ephippia (stress eggs).
-
Test Solution: Prepare a stock solution of 3,5-D in Elendt M7 medium.
-
Note: Avoid organic solvents if possible. If solubility is poor, use DMSO (<0.1 mL/L) and include a solvent control.[1]
-
-
Exposure:
-
Vessels: 50 mL glass beakers.
-
Replicates: 4 replicates per concentration, 5 daphnids per vessel (20 daphnids total per concentration).
-
Concentrations: Geometric series (e.g., 1.0, 3.2, 10, 32, 100 mg/L).
-
-
Observation:
Validity Criteria (Self-Validating System)
-
Control Mortality: Must be
in the negative control. -
Dissolved Oxygen: Must remain
mg/L throughout the test. -
Reference Toxicant: Run a concurrent positive control with Potassium Dichromate (expected EC50: 0.6 – 2.1 mg/L) to verify culture sensitivity.
Figure 2: Decision tree for the Daphnia magna acute immobilization test, including critical validity checkpoints.
Environmental Fate: Soil Adsorption (OECD 106)
Guideline: OECD Test No. 106
Objective: Determine the adsorption coefficient (
Mechanism
The carboxylic acid group of 3,5-D (pKa
Batch Equilibrium Protocol
-
Soil Selection: Use three soil types varying in Organic Carbon (
) and clay content. -
Equilibration:
-
Ratio: 1:1 or 1:5 (Soil:Solution).
-
Solution: 0.01 M
(mimics soil ionic strength and aids flocculation). -
Agitation: Shake for 24 hours in the dark.
-
-
Separation: Centrifuge at 3000g for 10 mins. Filter supernatant.
-
Analysis: Quantify 3,5-D in the supernatant using the LC-MS/MS method defined in Section 2.
Calculations
Calculate the distribution coefficient (
-
Interpretation:
- : Highly Mobile (Groundwater threat).
- : Immobile (Runoff threat).
References
-
OECD. (2004).[7] Test No. 202: Daphnia sp.[2][3][7] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2.[1] [Link][3]
-
OECD. (2000).[6][8] Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][3]
-
U.S. EPA. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. SW-846. [Link]
-
European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. shop.fera.co.uk [shop.fera.co.uk]
- 3. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. york.ac.uk [york.ac.uk]
- 6. search.library.uvic.ca [search.library.uvic.ca]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Troubleshooting & Optimization
Technical Support Center: 2-(3,5-Dichlorophenoxy)acetic Acid Synthesis
Department: Chemical Process Optimization & Application Support Subject: Troubleshooting Yield & Purity in Williamson Ether Synthesis of Halogenated Phenoxy Acids
Introduction
Welcome to the Application Support Center. You are likely accessing this guide because your synthesis of 2-(3,5-Dichlorophenoxy)acetic acid (3,5-D) is suffering from low yields (<60%), sticky precipitates, or difficult purification.
While the Williamson ether synthesis is a textbook reaction, the specific electronic nature of 3,5-dichlorophenol requires modified protocols compared to unsubstituted phenols. The electron-withdrawing chlorine atoms at the meta positions stabilize the phenoxide anion, making it a weaker nucleophile than phenol, while the chloroacetic acid is prone to competitive hydrolysis.
This guide moves beyond standard textbook recipes to industrial-grade optimization strategies.
Module 1: Reaction Optimization (Synthesis Phase)
Q: My reaction conversion is stalled at 50-60%. Adding more base isn't helping. What is happening?
A: You are likely facing "Reagent Death" via Hydrolysis.
In traditional aqueous alkaline media, the chloroacetate anion (
The Fix: The "Anhydrous" Shift or Phase Transfer Catalysis (PTC). You must minimize the contact between the alkylating agent and water.
-
Protocol Adjustment (Solvent Switch): Switch from water/reflux to Acetone/K₂CO₃ or MEK (Methyl Ethyl Ketone)/K₂CO₃ .
-
Why: Potassium carbonate in a ketone solvent allows for the formation of the phenoxide without introducing bulk water. The reaction proceeds via an SN2 mechanism where the chloroacetate is not consumed by hydrolysis.
-
-
Protocol Adjustment (PTC): If you must use water/organic biphasic systems (e.g., Toluene/Water), add TBAB (Tetrabutylammonium bromide) at 5 mol%.
-
Why: TBAB shuttles the phenoxide into the organic phase where it reacts rapidly with the chloroacetate, shielded from aqueous hydrolysis.
-
Q: I am using standard stoichiometry (1:1), but the phenol remains unreacted. Why?
A: 3,5-Dichlorophenol requires "Overcharging" due to lower nucleophilicity. The two chlorine atoms withdraw electron density from the aromatic ring, making the oxygen less electron-rich (less nucleophilic) compared to standard phenol.
The Fix: Modified Stoichiometry. Update your charge ratios to the following:
| Component | Equivalence (Eq) | Role |
| 3,5-Dichlorophenol | 1.0 | Limiting Reagent |
| Chloroacetic Acid | 1.5 - 2.0 | Excess required to drive kinetics and account for trace hydrolysis. |
| Base (NaOH/KOH) | 3.5 - 4.0 | Neutralizes phenol + Neutralizes Chloroacetic acid + Maintains pH > 10. |
Visualization: Reaction Pathway & Competition
The following diagram illustrates the critical competition between the desired product formation and the yield-killing hydrolysis pathway.
Figure 1: Mechanistic pathway showing the competition between ether synthesis (Green) and reagent hydrolysis (Red).
Module 2: Workup & Purification (Isolation Phase)
Q: Upon acidification, I get a sticky oil instead of a clean precipitate. How do I fix this?
A: This is the "Eutectic Trap" caused by unreacted phenol. If your conversion wasn't 100%, unreacted 3,5-dichlorophenol co-precipitates with your product. The mixture of the product and the starting material often forms an oil with a depressed melting point.
The Fix: The pH Swing Extraction. Do not acidify directly to pH 1. Use the pKa difference to separate them.
-
Step 1: After the reaction, ensure the solution is basic (pH > 12).
-
Step 2: Extract the aqueous layer with an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).
-
Mechanism: At pH 12, both the product (carboxylate) and the unreacted phenol (phenoxide) are water-soluble. However, 3,5-dichlorophenol is significantly lipophilic. A wash here removes neutral organic impurities, but to remove the phenol, we rely on the next step.
-
-
Step 3 (Critical): Acidify carefully to pH 5.0 .
-
Mechanism: The pKa of 3,5-dichlorophenol is ~8.2. The pKa of the carboxylic acid product is ~3.0. At pH 5.0, the product is still ionic (soluble), but the unreacted phenol becomes protonated (neutral) and precipitates or can be extracted out with ether.
-
-
Step 4: Extract with ether to remove the phenol. Keep the aqueous layer.
-
Step 5: Acidify the aqueous layer to pH 1.0 . The pure product will precipitate as a solid.
Q: My yield is low, but I don't see unreacted starting material. Where is the product?
A: It is likely remaining in the aqueous mother liquor. Phenoxyacetic acids have slight solubility in water, especially if the volume is large.
The Fix: Salting Out. Before the final filtration:
-
Cool the acidified mixture to 0–4°C .
-
Saturate the aqueous phase with NaCl (Sodium Chloride) .
-
This increases the ionic strength, forcing the organic acid out of the solution ("Salting Out").
Standard Operating Procedure: High-Yield Protocol
The following protocol replaces the standard aqueous reflux method.
| Parameter | Standard Method (Avoid) | Optimized Method (Recommended) |
| Solvent | Water | Acetone (Reflux) or Water + Toluene (PTC) |
| Base | NaOH (aq) | Anhydrous K₂CO₃ (2.5 eq) |
| Catalyst | None | Potassium Iodide (KI) (0.1 eq) - Finkelstein boost |
| Temp/Time | 100°C / 4-6 hrs | Reflux (56°C) / 12-16 hrs |
| Workup | Direct Acidification | Solvent Evaporation |
| Expected Yield | 40-55% | 85-92% |
Visualization: Optimized Workup Workflow
Follow this decision tree to maximize recovery and purity.
Figure 2: Purification logic flow to separate unreacted 3,5-dichlorophenol from the target acid.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Ethers and Williamson Synthesis).
-
Hayes, K. et al. (1950). "The Synthesis of Certain Substituted Phenoxyacetic Acids." Journal of the American Chemical Society, 72(3), 1205–1208. (Foundational work on halogenated phenoxyacetic acid synthesis). [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254. (Key reference for the PTC protocol recommended in Module 1). [Link]
-
PubChem. (n.d.). "3,5-Dichlorophenol Compound Summary." National Center for Biotechnology Information. (Source for pKa and physical property data). [Link]
overcoming solubility issues with 2-(3,5-Dichlorophenoxy)acetic acid
Topic: Overcoming Solubility & Precipitation Issues
Status: Active | Ticket Priority: High | Expert Level: Senior Application Scientist[1][2]
The Core Chemistry: Why This Molecule Fights You
Before fixing the issue, you must understand the enemy. 2-(3,5-Dichlorophenoxy)acetic acid (often abbreviated as 3,5-D) acts as a hydrophobic weak acid .[1][2] Its behavior is governed by a "solubility switch" controlled by pH.[1][2]
-
The Lipophilic Trap (Protonated Form): At pH levels below its pKa (approx.[1][2] 3.0–3.5), the carboxylic acid group remains protonated (
).[2] In this state, the molecule is charge-neutral and highly lipophilic (fat-loving), causing it to repel water and precipitate immediately.[1][2] -
The Hydrophilic Release (Deprotonated Form): At pH levels well above the pKa (pH > 6.0), the group loses a proton (
).[1][2] This negative charge creates a hydration shell, making the molecule highly water-soluble.[1][2]
The Golden Rule: To dissolve 3,5-D in water, you must drive the equilibrium toward the salt form (
Troubleshooting Q&A: Field-Proven Solutions
Q1: "I tried dissolving the powder directly in water/media, but it floats or clumps. What is wrong?"
Diagnosis: You are trying to dissolve the free acid form in a neutral or slightly acidic environment. Water alone cannot overcome the lattice energy of the crystal.[2] Solution: You must convert the acid to its salt form in situ or use a co-solvent.[2]
-
Immediate Fix: Add 1N NaOH or KOH dropwise to your suspension until it clears. This converts the insoluble acid into the soluble Sodium or Potassium 3,5-dichlorophenoxyacetate salt.
Q2: "I made a stock in Ethanol, but when I added it to my culture media, a white cloud appeared."
Diagnosis: This is the "Solvent Shock" (Crash-out) effect.[2] When a high-concentration ethanolic stock hits the aqueous media, the ethanol dilutes instantly. If the local concentration of the compound exceeds its water solubility before it can deprotonate, it precipitates as micro-crystals. Solution:
-
Vortex vigorously while adding the stock to the media (do not add to static liquid).
-
Warm the media to 37°C before addition.
-
Switch to the KOH Method (Protocol A below) to eliminate the organic solvent entirely.[2]
Q3: "Which solvent is better for stock storage: DMSO or Ethanol?"
Verdict: DMSO is superior for storage; Ethanol is safer for evaporation.[2]
| Feature | DMSO (Dimethyl Sulfoxide) | Ethanol (EtOH) |
| Solubility Capacity | Very High (>100 mg/mL) | Moderate (~30-50 mg/mL) |
| Freezing Point | 18.5°C (Solidifies in fridge) | -114°C (Liquid in freezer) |
| Volatility | Low (Hard to remove) | High (Evaporates easily) |
| Cell Toxicity | Toxic > 0.1% - 0.5% (v/v) | Toxic > 1.0% (v/v) |
| Best Use Case | Long-term frozen stocks (-20°C) | Immediate use / Evaporation req. |
Standard Operating Procedures (SOPs)
Protocol A: The "Hydroxide Method" (Recommended for Aqueous Assays)
Best for: Plant tissue culture, cell biology, and assays sensitive to organic solvents.
Reagents:
Workflow:
-
Weigh 10 mg of 3,5-D powder into a 15 mL tube.
-
Add a minimal volume (200–500 µL ) of 1N KOH .
-
Vortex until the powder is fully dissolved and the solution is clear (Salt formation).
-
Add ddH₂O to reach a final volume of 10 mL (Final Conc: 1 mg/mL).
-
Filter Sterilize using a 0.22 µm PES membrane (Do not autoclave the stock; heat can degrade the auxin-like activity).[1][2]
-
Storage: 2–8°C for up to 2 weeks.
Protocol B: The "DMSO Cryo-Stock" (Recommended for High Conc.[1][2] Storage)
Best for: Drug discovery libraries and long-term banking.[1]
Reagents:
Workflow:
-
Weigh 100 mg of 3,5-D powder.
-
Add 10 mL of DMSO (Final Conc: 10 mg/mL).
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: -20°C (Indefinite stability).
Visualizing the Solubility Logic
Diagram 1: The Solubilization Decision Tree
Caption: A logical workflow to select the correct solubilization method based on your downstream application.
Diagram 2: The "Crash-Out" Mechanism
Caption: Visualizing why precipitation occurs during dilution and how pH dictates the solubility state.[1]
References & Authority
-
PubChem. 2-Chlorophenoxyacetic acid (Analogous pKa data).[1][2] National Library of Medicine.[2] .[1][2]
-
Sigma-Aldrich (Merck). Product Information Sheet: 2,4-Dichlorophenoxyacetic acid (Solubility Protocols).[1][2].[1]
-
Cayman Chemical. 2,4-Dichlorophenoxy Acetic Acid Product Insert (Solvent limits)..[1]
-
ResearchGate (Community Verified Protocol). Preparation of Plant Growth Regulator Stocks..
Note: While specific data for the 3,5-isomer is rarer than the 2,4-isomer, the chemical behavior regarding pKa (approx 3.0) and salt formation is chemically identical for troubleshooting purposes.
Sources
Technical Support Center: Stabilizing 2-(3,5-Dichlorophenoxy)acetic Acid in Aqueous Solutions
Welcome to the technical support center for 2-(3,5-Dichlorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preparing and stabilizing aqueous solutions of this compound. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to address common challenges encountered during experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and dissolution of this compound.
1. What are the basic physical and chemical properties of this compound?
| Property | Value (for 2,4-Dichlorophenoxyacetic acid) | Reference |
| Appearance | White to yellow crystalline powder | [1] |
| Molecular Formula | C₈H₆Cl₂O₃ | [1] |
| Molecular Weight | 221.04 g/mol | [1] |
| pKa | ~2.73 | [1] |
| Aqueous Solubility | Poor in neutral and acidic water | [2] |
2. Why is my this compound not dissolving in water?
This compound is a weak acid with low intrinsic solubility in water, especially at neutral or acidic pH.[2] The un-ionized form of the acid is less soluble than its ionized (salt) form. To improve solubility, the pH of the solution must be raised above the pKa of the compound, which for the similar 2,4-D is approximately 2.73.[1]
3. What is the recommended solvent for preparing a stock solution?
Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Common choices include:
-
Ethanol
-
Acetonitrile [3]
-
Dimethyl sulfoxide (DMSO)
Once dissolved in the organic solvent, this stock solution can then be diluted into your aqueous buffer of choice. Be mindful of the final concentration of the organic solvent in your aqueous solution, as it may impact your experimental system.
4. How should I store aqueous solutions of this compound?
Aqueous solutions of phenoxyacetic acids can be susceptible to degradation over time. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation. It is also crucial to protect solutions from light to prevent photodegradation.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges you may face when working with this compound in aqueous solutions.
Issue 1: Precipitation Occurs When Diluting the Organic Stock Solution into an Aqueous Buffer.
Causality: This is a common issue that arises when the pH of the final aqueous solution is not high enough to maintain the ionized, soluble form of the compound. The addition of the acidic compound can lower the pH of an unbuffered or weakly buffered solution, causing it to crash out.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation issues.
Step-by-Step Protocol to Avoid Precipitation:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol or acetonitrile.[3]
-
Select an Appropriate Buffer: Choose a buffer with a pKa value close to your desired final pH and with sufficient buffering capacity. Phosphate or borate buffers are common choices.
-
Adjust Buffer pH: Before adding the compound's stock solution, ensure the pH of your aqueous buffer is adjusted to be at least 2 pH units above the pKa of this compound (a pH of ≥ 7.0 is a safe starting point).
-
Slow Addition and Mixing: While vigorously stirring the aqueous buffer, slowly add the organic stock solution dropwise. This allows for rapid dispersion and minimizes localized areas of high concentration that can lead to precipitation.
-
Final pH Check: After the addition is complete, re-check the pH of the final solution and adjust if necessary.
Issue 2: Loss of Compound Potency or Appearance of Unknown Peaks in HPLC Over Time.
Causality: This indicates chemical degradation of the this compound in your aqueous solution. The primary degradation pathways for phenoxyacetic acids are hydrolysis and photodegradation.[4][5] Hydrolysis involves the cleavage of the ether bond, which is influenced by pH and temperature. Photodegradation is induced by exposure to light, particularly UV wavelengths.
Degradation Pathways:
Sources
- 1. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iwaponline.com [iwaponline.com]
- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: High-Fidelity Analysis of 3,5-Dichlorophenoxyacetic Acid (3,5-D)
[1]
Status: Operational Ticket Focus: Reducing Interference & Isomer Resolution Assigned Specialist: Senior Application Scientist
Executive Summary: The "Isomer Trap"
The primary challenge in analyzing 2-(3,5-Dichlorophenoxy)acetic acid (3,5-D) is not sensitivity—it is selectivity. 3,5-D is a structural isomer of the ubiquitous herbicide 2,4-D .[1] Because 2,4-D is often present in environmental and biological matrices at concentrations orders of magnitude higher than 3,5-D, "ghost" positives and co-elution are the primary failure modes.[1]
This guide provides self-validating protocols to isolate 3,5-D from its isomers and complex matrices using orthogonal separation mechanisms.
Module 1: Chromatographic Resolution (The Isomer Problem)
User Question: "My 3,5-D peak has a shoulder or is shifting retention times. How do I ensure I'm not integrating 2,4-D?"
Technical Diagnosis: 3,5-D and 2,4-D differ only in the position of the chlorine atoms on the phenyl ring.[1] Standard C18 columns often fail to resolve them fully because their hydrophobicity (logP ~2.8) is nearly identical. You must exploit shape selectivity and pKa-dependent ionization .
The Solution: Pentafluorophenyl (PFP) or Mixed-Mode Phases
While C18 is standard, a PFP (Pentafluorophenyl) stationary phase offers superior isomer separation due to pi-pi interactions with the electron-deficient aromatic ring of the dichlorophenoxy group.[1]
Protocol: High-Resolution LC-MS/MS Method
-
Column: Fluorophenyl (PFP) or Mixed-Mode (C18/Anion Exchange), 100 x 2.1 mm, 1.9 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (pH ~3.0).
-
Mobile Phase B: Methanol (MeOH).[1]
-
Why this works:
-
Methanol vs. Acetonitrile: MeOH provides better pi-pi interaction selectivity on PFP columns than ACN.
-
Buffer pH: The pKa of chlorophenoxy acetic acids is ~2.8–3.0. Maintaining pH ~3.0 keeps a portion of the analyte neutral for retention while allowing sufficient ionization for ESI negative mode detection.
-
Visualizing the Separation Logic
Figure 1: Decision tree for selecting the stationary phase to resolve chlorophenoxy isomers.
Module 2: Sample Preparation (Matrix Interference)
User Question: "I see significant ion suppression in my plasma/soil samples. My internal standard recovery is <50%."
Technical Diagnosis: Simple protein precipitation or liquid-liquid extraction (LLE) carries over phospholipids and humic acids. Because 3,5-D is an acid, you should use Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE).[1] This "locks" the analyte onto the cartridge while neutrals and bases are washed away.[1]
Protocol: MAX SPE Cleanup
This protocol uses a "Catch and Release" strategy based on pH switching.
| Step | Solvent/Buffer | Mechanistic Purpose |
| 1. Condition | Methanol followed by Water | Activates sorbent pores. |
| 2. Load | Sample diluted in 0.1M NH₄OH (pH > 8) | Critical: At pH 8, 3,5-D is deprotonated (COO⁻).[1] It binds strongly to the positively charged quaternary amine on the MAX sorbent. |
| 3.[1] Wash 1 | 0.1M NH₄OH | Removes neutral interferences and weak bases. |
| 4. Wash 2 | Methanol | Removes hydrophobic interferences (lipids) that are not ionically bound.[1] |
| 5. Elute | Methanol + 2% Formic Acid | The Switch: Acidifies the environment (pH < 2).[1] 3,5-D protonates (COOH), breaking the ionic bond and eluting.[1] |
Module 3: GC-MS Derivatization (The Volatility Barrier)
User Question: "I'm using GC-MS for confirmation, but my peak areas are inconsistent."
Technical Diagnosis: Carboxylic acids like 3,5-D are polar and non-volatile, leading to poor peak shape and adsorption in the GC liner.[1] They must be derivatized to esters (usually methyl esters).[1][2][3] Incomplete methylation is a common source of error.
Protocol: Acid-Catalyzed Methylation (BF₃-MeOH)
Avoid Diazomethane due to safety concerns. Use Boron Trifluoride (BF₃) in Methanol.[1]
-
Dry Extract: Ensure SPE eluate is completely dry (water kills the reaction).
-
Reagent: Add 10% BF₃ in Methanol.
-
Heat: Incubate at 60°C for 30 mins. (Kinetic energy is required to sterically access the carboxyl group).[1]
-
Extraction: Add Hexane and Saturated NaCl. Shake.
-
Inject: Inject the Hexane layer (Top).
Troubleshooting Table: Derivatization Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Water in reaction vessel. | Ensure extract is evaporated to dryness under N₂ before adding BF₃. |
| Ghost Peaks | Contaminated BF₃ reagent. | Use fresh reagent; BF₃ degrades over time to form artifacts. |
| Tailing Peaks | Active sites in GC Liner. | Replace liner; use deactivated glass wool. |
FAQ: Common Experimental Failures
Q: Can I use the same MRM transitions for 3,5-D as 2,4-D? A: No. While they share the same precursor mass (m/z 219), their fragmentation patterns differ slightly due to the meta- vs. ortho/para-chlorine positioning.[1]
-
2,4-D Transitions: 219 → 161 (Quant), 219 → 125.[1]
-
3,5-D Transitions: Optimize specifically. The 219 → 161 transition is common to both, so chromatographic separation is mandatory.[1] Do not rely solely on MS selectivity.
Q: Why is my background noise high in LC-MS negative mode? A: Mobile phase contamination. Acetate and Formate adducts are common. Use LC-MS grade solvents and consider cleaning the ESI source. Ensure your water source is 18.2 MΩ.
Q: How do I validate that my peak is actually 3,5-D and not a matrix interference? A: Use the Ion Ratio Validation method. Monitor two transitions (Quantifier and Qualifier). The ratio of their areas (e.g., Quant/Qual) must match the pure standard within ±20%. If the ratio deviates, you have co-eluting interference.[1]
References
-
U.S. Environmental Protection Agency (EPA). (1995). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.Link
-
Wells, M. J., & Yu, L. Z. (2000).[1][4][5] Solid-phase extraction of acidic herbicides.[6] Journal of Chromatography A, 885(1-2), 237-250.[1][4] Link
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 1486, 2,4-Dichlorophenoxyacetic acid.[1] (Used for pKa and physical property comparison).[1][7] Link
-
Vreeken, R. J., et al. (1998).[1] Ion-pair chromatographic separation of chlorophenoxy acid herbicides. Journal of Chromatography A. (General reference for isomer separation principles).
Sources
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and derivatization of polar herbicides for GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase extraction of acidic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
challenges in the synthesis of dichlorophenoxyacetic acid isomers
Technical Support Center: Chlorophenoxy Herbicide Synthesis Topic: Optimization & Troubleshooting in 2,4-Dichlorophenoxyacetic Acid (2,4-D) Synthesis Audience: Chemical Engineers, Process Chemists, and R&D Scientists
Executive Technical Overview
Welcome to the Advanced Applications Support guide for phenoxy herbicide synthesis. The synthesis of 2,4-D via the Williamson ether synthesis (condensation of 2,4-dichlorophenol with chloroacetic acid) appears deceptively simple. However, achieving pharmaceutical-grade isomeric purity (>98% 2,4-isomer) and high yield involves navigating a complex matrix of competing kinetics:
-
The Primary Competition: The nucleophilic attack of the phenoxide ion vs. the hydroxide ion (hydrolysis) on the chloroacetate.
-
The Isomer Challenge: The regiochemical difficulty of separating 2,4-D from its 2,6-D and 2,4,6-T analogs, which is largely dictated by the purity of the phenolic precursor.
-
Thermodynamics: Managing the exothermicity to prevent oxidative degradation (darkening) without stalling the SN2 substitution.
This guide moves beyond basic textbook descriptions to address the specific failure modes encountered in high-purity synthesis environments.
Visualizing the Reaction Matrix
Before troubleshooting, we must visualize the competing pathways. The diagram below illustrates the "Critical Path" (Blue) versus the "Yield Loss" and "Impurity" pathways (Red).
Figure 1: Reaction logic flow for 2,4-D synthesis. Green paths indicate the target workflow; red dashed paths indicate critical failure modes (hydrolysis and impurity carry-over).
Troubleshooting Guide: The "Why" Behind the Failure
Issue 1: Low Yield & High Glycolic Acid Content
Symptom: The reaction mixture consumes chloroacetic acid (MCA), but the yield of 2,4-D is <80%. HPLC shows a large solvent front peak (Glycolic acid). Root Cause: Competitive Hydrolysis. In the Williamson ether synthesis, both the 2,4-dichlorophenoxide ion and the hydroxide ion (OH-) compete to attack the MCA. If the alkalinity is too high or the temperature ramps too quickly, the OH- "wins," converting your expensive MCA into worthless glycolic acid.
Corrective Protocol:
-
Staged Addition: Do not add all MCA at once. Add MCA and NaOH simultaneously (co-feeding) to maintain a specific pH window (typically pH 9.5–10.5).
-
Water Management: The reaction rate is often faster in higher concentrations. Minimize water volume to the minimum required for stirring.
-
Temperature Ramp: Initiate the reaction at a lower temperature (40–50°C) to favor the kinetic product (ether) over the thermodynamic hydrolysis, then ramp to reflux only for completion.
Issue 2: Persistent 2,6-D Isomer Contamination
Symptom: Final product contains 3–5% of the 2,6-dichlorophenoxyacetic acid isomer. Recrystallization is failing to remove it. Root Cause: Precursor Contamination (Garbage In, Garbage Out). The 2,6-isomer is structurally nearly identical to the 2,4-isomer. Their solubility profiles in standard non-polar solvents (like toluene or benzene) are too similar for efficient separation downstream. The issue is not your synthesis; it is your 2,4-dichlorophenol (DCP) source.
Corrective Protocol:
-
Upstream Fractionation: You must validate the purity of the 2,4-DCP before synthesis. If 2,6-DCP is present >0.5%, reject the lot or perform fractional distillation on the phenol.
-
The "Melt" Test: Pure 2,4-DCP has a freezing point of ~45°C. If your precursor melts below 42°C, it is likely a eutectic mixture with the 2,6-isomer.
Issue 3: Product Discoloration (Pink/Brown)
Symptom: The final white powder turns pink or brown upon drying or storage. Root Cause: Oxidative Coupling (Quinone Formation). Chlorophenols are prone to oxidation, forming trace chlorinated quinones. These are intensely colored even at ppm levels.
Corrective Protocol:
-
Inert Atmosphere: Conduct the alkaline condensation under a Nitrogen (N2) blanket.
-
Reducing Agents: Add trace Sodium Bisulfite (0.1% w/w) during the acidification step to quench any quinones formed.
Validated Experimental Protocol
Objective: Synthesis of High-Purity 2,4-D (Target >98% purity).
Table 1: Reagent Stoichiometry
| Reagent | Molar Eq | Role | Critical Note |
| 2,4-Dichlorophenol | 1.00 | Substrate | Must be >99% 2,4-isomer. |
| Chloroacetic Acid (MCA) | 1.10 | Reagent | Slight excess to drive phenol conversion. |
| NaOH (50% aq) | 2.10 | Base | 1 eq for phenol, 1 eq for MCA neutralization. |
| Water | Solvent | Min Vol | Keep high concentration to favor SN2. |
Step-by-Step Methodology:
-
Preparation of Phenoxide:
-
In a reactor fitted with a reflux condenser and N2 inlet, charge 2,4-dichlorophenol and water.
-
Slowly add 1.0 eq of NaOH. Stir at 50°C until a clear solution (sodium phenoxide) forms.
-
Checkpoint: Solution should be amber/clear. If dark brown, oxidation has occurred.
-
-
The Condensation (The Critical Step):
-
Heat the phenoxide solution to 60°C .
-
Co-Addition: Slowly add the Chloroacetic Acid (aqueous solution) and the remaining NaOH (1.1 eq) simultaneously over 60 minutes.
-
Control: Maintain pH between 9.0 and 10.5. If pH > 11, hydrolysis spikes. If pH < 8, reaction stalls.
-
-
Completion & Digestion:
-
Once addition is complete, raise temperature to reflux (approx. 100°C) for 2 hours.
-
Cool to 20°C.
-
-
Acidification & Isolation:
-
Add HCl (35%) slowly until pH reaches 1.0. The 2,4-D acid will precipitate as a thick white slurry.
-
Purification: Filter the solid. Wash with cold water to remove NaCl and glycolic acid.
-
Recrystallization: If 2,6-isomer is suspected, recrystallize from chlorobenzene (historical standard) or aqueous ethanol (greener alternative), though ethanol separation efficiency is lower for isomers.
-
Analytical Validation (HPLC)
Do not rely on melting point alone. Use HPLC to quantify the 2,6-isomer.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) [60:40].
-
Detection: UV at 280 nm.
-
Retention Order:
-
Glycolic Acid (Void volume)
-
2,6-D (Elutes first due to steric hindrance/polarity)
-
2,4-D (Major Peak)
-
2,4-Dichlorophenol (Unreacted)
-
References
-
Pokorny, R. (1949). Process for the manufacture of 2,4-dichlorophenoxyacetic acid. U.S. Patent 2,480,817. Washington, DC: U.S. Patent and Trademark Office.
- Grounding: The foundational patent describing the chlorination and condens
-
U.S. Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for 2,4-D. EPA 738-R-05-002.
- Grounding: Provides data on common impurities (including 2,6-D and dioxins)
-
PubChem. (n.d.). 2,4-Dichlorophenoxyacetic acid (Compound Summary). National Library of Medicine.
- Grounding: Verified chemical and physical property data for experimental valid
-
World Health Organization (WHO). (2003). 2,4-Dichlorophenoxyacetic acid in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.
- Grounding: Details the solubility and stability profiles relevant to purific
Technical Support Center: 2-(3,5-Dichlorophenoxy)acetic Acid (3,5-D) Experimental Optimization
Status: Operational Ticket Focus: Dosage Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for 2-(3,5-Dichlorophenoxy)acetic acid (CAS: 587-39-3). While structurally isomeric to the potent auxin 2,4-D, the 3,5-D isomer exhibits distinct physicochemical properties and biological activities. In plant biology, it is often utilized to define structural specificity requirements for auxin receptors (TIR1/AFB). In pharmacological research, it serves as a scaffold for exploring chloride channel interactions and PPAR agonism.
This guide addresses the three most common failure points in experimental design: Solubility/Precipitation , Dose-Response Linearity , and Isomer-Specific Activity Artifacts .
Module 1: Formulation & Solubility Troubleshooting
Q: My 3,5-D stock solution precipitates immediately upon addition to the aqueous culture medium. How do I prevent this?
Diagnosis:
This is a pH-driven solubility shock . 3,5-D is a weak acid (pKa
The Solution: You must convert the acid to its salt form or ensure the carrier solvent percentage remains below the "crash" threshold.
Protocol: Robust Stock Preparation
Do not dissolve directly in water. Follow this "Salt-Bridge" method for maximum stability.
-
Weighing: Weigh the specific amount of 3,5-D powder.
-
Primary Solubilization: Dissolve in a minimal volume of 1N NaOH or 100% Ethanol .
-
Note: NaOH converts it to the sodium salt (highly water-soluble). Ethanol keeps it protonated but solvated.
-
-
Dilution: Slowly add water to reach the final volume.
-
pH Adjustment (Critical): If using NaOH, the solution will be alkaline. Adjust the pH to ~7.0 using dilute HCl before filter sterilization.
-
Sterilization: Use a 0.22 µm PTFE (if Ethanol) or PES (if Aqueous/NaOH) syringe filter.
Solubility Data Table
| Solvent System | Max Solubility (Approx) | Stability | Recommended Use |
| Water (pH < 3) | < 600 mg/L | Poor (Precipitates) | Do Not Use |
| 1N NaOH | > 50 g/L | High (Salt form) | Plant Tissue Culture / Animal Dosing |
| DMSO | > 100 g/L | High | High-throughput Screening (HTS) |
| Ethanol (95%) | > 50 g/L | Moderate (Evaporation risk) | General Lab Use |
Module 2: Dosage Strategy & Experimental Design
Q: I am seeing no biological activity compared to 2,4-D controls, even at equimolar concentrations. Is my batch defective?
Diagnosis: Likely not defective . You are observing the Structure-Activity Relationship (SAR) . The 3,5-dichloro substitution pattern creates steric hindrance that prevents the molecule from effectively stabilizing the interaction between the TIR1 receptor and Aux/IAA repressor proteins in plants. In mammalian systems, the 3,5-substitution alters metabolic half-life compared to 2,4-D.
The Solution: You must shift your dosage window. 3,5-D is a weak agonist or a competitive antagonist depending on the system.
Protocol: Logarithmic Dose-Response Escalation
To capture the activity of 3,5-D, you often need to dose 10x to 100x higher than 2,4-D.
Step-by-Step Workflow:
-
Baseline: If 2,4-D EC50 is 1 µM, set 3,5-D range to 0.1 µM – 100 µM.
-
Dilution: Use a semi-logarithmic spacing (e.g., 1, 3, 10, 30, 100).
-
Controls: Always include a solvent-only control (Vehicle) to rule out DMSO/Ethanol toxicity at high volumes.
Visualization: Dosage Decision Logic
Figure 1: Decision matrix for determining the starting concentration range based on the biological system (Plant vs. Mammalian).
Module 3: Stability & Toxicology (FAQ)
Q: Can I autoclave media containing 3,5-D?
A: While phenoxy acids are generally thermally stable, autoclaving is not recommended for precise dose-response curves.
-
Reasoning: Autoclaving at 121°C can induce minor hydrolysis or decarboxylation, potentially altering the precise concentration by 5-10%.
-
Best Practice: Add filter-sterilized stock to the medium after the medium has cooled to roughly 50-55°C.
Q: How do I interpret "toxicity" vs. "activity" in cell assays?
A: High doses of 3,5-D (above 100 µM) often cause non-specific cytotoxicity due to mitochondrial uncoupling, a trait shared by many lipophilic weak acids.
-
Troubleshooting: If your cells die rapidly (< 4 hours), it is likely physicochemical membrane disruption, not specific signaling.
-
Validation: Run an LDH release assay. If LDH is high immediately, lower the dose.
Summary of Key Parameters
| Parameter | Specification | Note |
| MW | 221.04 g/mol | Use this for Molarity calculations. |
| Storage | +4°C (Solid), -20°C (Solution) | Protect from light. |
| pKa | ~2.85 | Ionized at physiological pH (7.4). |
| Primary Risk | Eye Irritation / Aquatic Tox | Wear PPE; dispose as hazmat. |
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification & SDS. Merck KGaA.
-
Katekar, G. F. (1979). Auxins: on the nature of the receptor. Phytochemistry, 18(2), 223-233. (Foundational text on why 3,5-D is less active than 2,4-D).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11417, 3,5-Dichlorophenoxyacetic acid.
-
Peterson, C. A., et al. (1978). Transport of the herbicide 2,4-Dichlorophenoxyacetic acid in the phloem. (Provides context on phenoxy acid mobility and solubility issues).
Technical Support Center: Chromatography of 2-(3,5-Dichlorophenoxy)acetic Acid
Ticket ID: #35D-TAIL-001 Subject: Resolution of Peak Tailing for Chlorophenoxy Acid Intermediates Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The "Why" Behind the Tailing
You are likely experiencing peak tailing with 2-(3,5-Dichlorophenoxy)acetic acid due to a mismatch between your mobile phase pH and the analyte's dissociation constant (pKa).
This compound is a weak carboxylic acid with a pKa of approximately 2.8 – 3.0 .
-
The Mechanism of Failure: If your mobile phase pH is near this pKa (e.g., pH 3.0–4.0), the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. These two species interact differently with the stationary phase, causing "kinetic tailing."
-
Secondary Interaction: The free carboxylic acid moiety can form strong hydrogen bonds with residual silanols (Si-OH) on the silica surface of your column, creating a "dragging" effect that manifests as a tail.[1]
This guide provides a self-validating troubleshooting protocol to eliminate these interactions.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am using a standard C18 column with a water/methanol gradient. Why is the peak asymmetrical?
A: A simple water/organic mixture lacks the buffering capacity and pH control required for this compound. Without a buffer or acid modifier, the local pH inside the column pore shifts as the concentrated acidic analyte band passes through, leading to distorted peak shapes.
The Fix: You must lock the pH.
-
Option A (Standard): Low pH Suppression. Lower the mobile phase pH to < 2.5 . This keeps the analyte 99% protonated (neutral), increasing retention and preventing ionic interactions with silanols.
-
Option B (Alternative): High pH Ionization. Raise pH to > 8.0 (only if using a Hybrid/Polymer column). This keeps the analyte 100% ionized.
Q2: Which mobile phase modifier should I use?
A: The choice depends on your detector. Use the table below to select the correct additive.
| Additive | Recommended Conc. | pH Range | Detector Compatibility | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05% – 0.1% | ~2.0 | UV (excellent), MS (suppression risk) | Gold Standard for Tailing. Pairs with silanols to mask them; lowers pH to keep analyte neutral. |
| Formic Acid | 0.1% | ~2.7 | UV, MS (High Sensitivity) | Good for MS, but weaker acid. May not suppress tailing as well as TFA for this specific compound. |
| Phosphate Buffer | 20–25 mM | 2.1 – 2.5 | UV Only (Non-volatile) | Excellent buffering capacity. Prevents local pH shifts inside the column. |
Q3: My column is new. Could it still be the problem?
A: Yes. Not all C18 columns are equal.[2][3]
-
Avoid: "Traditional" or non-endcapped silica columns (e.g., older brands). These have high surface silanol activity (Si-OH), which acts like "Velcro" for your acidic analyte.
-
Switch To: A "Base-Deactivated" or "End-capped" column.[4] These undergo a secondary bonding step to cover residual silanols.
-
Best Performance: Use a Polar-Embedded C18 or a Hybrid Particle (BEH) column. These technologies specifically resist silanol interactions.
Part 2: Visual Troubleshooting Workflow
Use this decision tree to diagnose the root cause of your tailing.
Caption: Decision matrix for isolating chemical vs. physical causes of peak tailing in acidic analytes.
Part 3: Validated Experimental Protocol
Objective: Prepare a robust mobile phase that suppresses silanol activity and locks ionization.
Protocol: 25 mM Phosphate Buffer (pH 2.5)
Recommended for UV detection workflows.
-
Weighing: Accurately weigh 3.40 g of Potassium Dihydrogen Phosphate (
). -
Dissolution: Dissolve in 950 mL of HPLC-grade water.
-
pH Adjustment (Critical Step):
-
Place a calibrated pH probe into the solution with stirring.
-
Slowly add 85% Phosphoric Acid (
) dropwise. -
Target pH: 2.50 ± 0.05 .
-
Note: Do not adjust pH after adding organic solvents, as the pH reading will be inaccurate.
-
-
Final Volume: Transfer to a volumetric flask and dilute to 1000 mL with water.
-
Filtration: Filter through a 0.22 µm nylon filter to remove particulates.
Method Parameters
-
Column: C18 End-capped (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Phosphate Buffer pH 2.5.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes (Adjust based on retention).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer, sharpening peaks).
Part 4: References & Grounding
-
PubChem. (2025).[5][6][7] 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2. National Institutes of Health.[6] [Link]
-
Waters Corporation. (2025). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. [Link]
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. [Link]
-
Chromatography Online. (2021). Physicochemical Causes of Peak Tailing. LCGC International. [Link]
-
Phenomenex. (2025).[2] Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. hplc.eu [hplc.eu]
- 5. 2,6-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 11332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487 - PubChem [pubchem.ncbi.nlm.nih.gov]
best practices for handling and storage of 2-(3,5-Dichlorophenoxy)acetic acid
This guide provides comprehensive, best-practice recommendations for the safe handling and optimal storage of 2-(3,5-Dichlorophenoxy)acetic acid. As a synthetic auxin, its integrity is paramount for reproducible experimental outcomes. This document is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure user safety, maintain chemical stability, and address common issues encountered in a laboratory setting.
Technical Data Summary
A quick reference for the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Synonyms | 2,4-D Acid (Note: This is a common but incorrect synonym; be precise with the isomer) | [1] |
| Molecular Formula | C₈H₆Cl₂O₃ | [2] |
| Molecular Weight | 221.04 g/mol | [2][3] |
| Appearance | White to off-white powder/crystals | [3] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5] Causes serious eye damage/irritation.[1][5][6][7] May cause respiratory irritation.[4][6][7] |
Core Handling and Storage Protocols
Adherence to these protocols is critical for ensuring both personnel safety and the chemical integrity of the compound.
Required Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, a multi-layered PPE approach is mandatory.
-
Eye Protection : Always wear chemical safety goggles or a face shield that provides full coverage.[2][3][7] Standard safety glasses are insufficient as they do not protect against dust and splashes. The compound is classified as causing serious eye damage.[1][5]
-
Hand Protection : Wear chemical-resistant gauntlet-style gloves (e.g., nitrile or neoprene) that extend up the forearm.[3][8] Do not use leather or fabric gloves, as they can absorb the chemical.[8] Wash the exterior of gloves before removing them.
-
Body Protection : A long-sleeved lab coat is the minimum requirement. For mixing or handling larger quantities, a chemical-resistant apron over a long-sleeved shirt and long pants is required.[9][10] All protective clothing should be laundered separately from personal clothes.[1]
-
Respiratory Protection : Use this compound within a certified chemical fume hood or in a well-ventilated area to prevent the formation of dust and vapors.[3][11] If significant dust is generated, a NIOSH-certified respirator with an appropriate particulate filter (e.g., P2 or P3) is necessary.[1]
Engineering Controls & Safe Handling Workflow
Proper facility design is the first line of defense against exposure.
-
Designated Work Area : All work with this compound, especially handling the solid form, must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk.[11]
-
Avoid Dust Generation : Handle the solid powder carefully to avoid creating airborne dust.[1] Use appropriate tools (e.g., a chemical spatula) for transfers.
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory area.[1][3][11] Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[3][6]
-
Container Management : Keep the container tightly closed when not in use to prevent contamination and exposure to moisture.[1][3][6][12] Ensure all containers are clearly labeled.[1]
-
Incompatible Materials : Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates) as this may result in ignition.[1]
Storage Protocol
Improper storage is a primary cause of reagent degradation and experimental failure.
-
Location : Store in a dedicated, secure chemical cabinet that is cool, dry, and well-ventilated.[1][13] The storage area should be inaccessible to unauthorized personnel.[13][14]
-
Conditions to Avoid : Protect the compound from direct sunlight, moisture, and extreme temperatures.[3][13] Exposure to these conditions can lead to chemical degradation.
-
Segregation : Store away from incompatible materials, particularly strong oxidizers.[1] Crucially, do not store with food, drink, or animal feedstuffs.[1][13]
-
Container Integrity : Use the original container whenever possible.[1][14] Regularly inspect containers for physical damage or leaks.[1]
Caption: Workflow for Receiving and Storing Compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Q: My this compound powder appears discolored, clumpy, or has an unusual odor. Can I still use it?
A: No, you should not use it. These signs strongly indicate degradation or contamination, likely from exposure to moisture, light, or air.[3] Using a compromised reagent will lead to unreliable and non-reproducible results. The material should be disposed of as hazardous waste according to your institution's guidelines.[15]
Q: My experiments are showing lower-than-expected biological activity. Could the compound be the issue?
A: Yes, this is a common consequence of improper storage. This compound, like other auxins, can degrade over time if not stored correctly, leading to reduced potency.[16] Furthermore, if you are using stock solutions, they have a limited shelf life. For best results, prepare solutions fresh daily. If storage is necessary, keep them refrigerated in a dark, sealed container for no more than one week.[16]
Q: I spilled a small amount of the solid powder on the lab bench. What is the correct cleanup procedure?
A: For minor spills, follow these steps immediately:
-
Alert Personnel : Inform others in the immediate area.[1]
-
Don PPE : Ensure you are wearing your full, appropriate PPE, including gloves, goggles, and a lab coat.[1]
-
Prevent Dusting : Do NOT dry sweep, as this will aerosolize the powder. If necessary, lightly dampen the powder with water to prevent it from becoming airborne.[1]
-
Clean Up : Carefully sweep or wipe up the material with absorbent pads. A vacuum cleaner fitted with a HEPA filter can also be used.[1]
-
Contain Waste : Place all contaminated materials (powder, pads, gloves) into a sealed, labeled plastic bag or container for hazardous waste disposal.[1]
-
Decontaminate : Wash the spill area thoroughly with soap and water.[1]
Caption: Decision Tree for Spill Response.
Frequently Asked Questions (FAQs)
Q: What are the first aid procedures for accidental exposure?
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention.
-
Skin Contact : Wash the affected area immediately and thoroughly with plenty of soap and water.[2][6] Remove contaminated clothing.[6] If irritation persists, get medical attention.
-
Inhalation : Move the person to fresh air.[2][6] If breathing is difficult, provide oxygen. If the person is not breathing, begin CPR. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[17] If the person is conscious, rinse their mouth with water and give one or two glasses of water to dilute the chemical.[2][17] Seek immediate medical attention.[17]
Q: How must I dispose of this compound and its containers?
A: This compound and its containers must be treated as hazardous waste.[9][15] All waste must be handled in accordance with local, state, and federal regulations.[1] The most common and environmentally acceptable method of disposal for this class of chemicals is incineration by a licensed waste disposal company.[15] Do not dispose of it down the drain or in regular trash.[1] Empty containers should be triple-rinsed before disposal, with the rinsate collected as hazardous waste.[9][15]
Q: Is this chemical stable under normal lab conditions?
A: Yes, this compound is stable under recommended storage conditions (cool, dry, dark, tightly sealed).[3] However, it is susceptible to degradation from prolonged exposure to moisture, direct sunlight, and high temperatures.[3][13]
References
- PhytoTech Labs. SAFETY DATA SHEET. [URL: https://www.phytotechlab.com/media/documents/sds/d309_sds.pdf]
- Santa Cruz Biotechnology. 2,4-Dichlorophenoxy Acetic Acid Material Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET: 2,3-Dichlorophenoxyacetic acid. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC161980050&productDescription=2%2C3-DICHLOROPHENOXYACETIC+ACID+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- Loba Chemie. 2,4-DICHLOROPHENOXY ACETIC ACID FOR SYNTHESIS MSDS. [URL: https://www.lobachemie.com/msds-2-4-dichlorophenoxy-acetic-acid-for-synthesis-03415.aspx]
- Carl ROTH. Safety Data Sheet: Acetic acid. [URL: https://www.carlroth.com/medias/SDB-4625-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDExNTZ8YXBwbGljYXRpb24vcGRmfGg1Ni9oN2EvMTQ2OTQzNjU0MTM0MDYucGRmfDBlZjEwZTk4YjM4OTQyZDEzZTY5YjYwZWY1MGIyY2E3N2Y4YjM3YjQ2YjQ0ZGE5ZWIzYjM3M2E5N2E2ZTU5ZDY]
- Fisher Scientific. SAFETY DATA SHEET: 3,4-Dichlorophenoxyacetic acid. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC162000050&productDescription=3%2C4-DICHLOROPHENOXYACETIC+ACID+5G&vendorId=VN00032119&countryCode=US&language=en]
- National Oceanic and Atmospheric Administration (NOAA). 2,4-DICHLOROPHENOXYACETIC ACID - CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/2125]
- HIMEDIA. Safety Data Sheet: 2,4-Dichlorophenoxyacetic acid (2,4-D) solution. [URL: https://www.himedialabs.com/wp-content/uploads/2024/08/SDS_TS1049_2024-08-05.pdf]
- Triangle Gardener Magazine. Storage and Transportation of Herbicides. [URL: https://trianglegardener.
- PubChem. 2,3-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 18105. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18105]
- Centers for Disease Control and Prevention (CDC). 2,4-Dichlorophenoxyacetic Acid. [URL: https://www.
- CDMS.net. SAFETY DATA SHEET: D-638. [URL: http://www.cdms.
- Cayman Chemical. Safety Data Sheet: 2,4-Dichlorophenoxy Acetic Acid. [URL: https://cdn.caymanchem.com/cdn/msds/10190m.pdf]
- University of Florida IFAS Extension. Personal Protective Equipment for Handling Pesticides. [URL: https://edis.ifas.ufl.
- Dao, T. H., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Applied Microbiology and Biotechnology, 106(5-6), 2247–2261. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943389/]
- PhytoTechnology Laboratories. Auxins and Rooting Hormones. [URL: https://www.phytotechlab.com/media/documents/product-information-sheets/auxins-and-rooting-hormones.pdf]
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [URL: https://osha.oregon.
- Li, H., et al. (2024). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Ecological Processes, 13(1), 63. [URL: https://www.researchgate.net/publication/378036501_Insights_into_the_biodegradation_process_of_245-trichlorophenoxyacetic_acid_under_anaerobic_condition]
- Greenway Weed Solutions. Proper Storage of Herbicides: Safe and Effective Management. [URL: https://www.greenwayweedsolutions.com.au/blogs/news/proper-storage-of-herbicides-a-guide-to-safe-and-effective-management]
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/20004725.PDF?Dockey=20004725.PDF]
- Health.vic. Pesticide use and personal protective equipment. [URL: https://www.health.vic.gov.au/public-health/pesticide-use-and-personal-protective-equipment]
- SA Grain. A few less obvious guidelines for handling plant protection products. [URL: https://www.sagrain.co.za/a-few-less-obvious-guidelines-for-handling-plant-protection-products]
- MDPI. Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. [URL: https://www.mdpi.com/2079-9276/13/3/40]
- Canadian Centre for Occupational Health and Safety (CCOHS). Landscaping - Pesticides - Personal Protective Equipment. [URL: https://www.ccohs.ca/oshanswers/safety_haz/landscaping/ppe.html]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 2,3-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 18105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 9. cdms.net [cdms.net]
- 10. Pesticide use and personal protective equipment [health.vic.gov.au]
- 11. himediadownloads.com [himediadownloads.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. Storage and Transportation of Herbicides | Triangle Gardener Magazine [trianglegardener.com]
- 14. greenwayweedsolutions.com [greenwayweedsolutions.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. phytotechlab.com [phytotechlab.com]
- 17. 2,4-DICHLOROPHENOXYACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Senior Scientist's Guide to Method Validation: Quantifying 2-(3,5-Dichlorophenoxy)acetic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the precise and reliable quantification of active compounds, impurities, or metabolites is paramount. This guide provides a detailed walkthrough for the validation of an analytical method for 2-(3,5-Dichlorophenoxy)acetic acid, a compound structurally related to widely used herbicides. Our focus will be on a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method, while also comparing its performance characteristics against powerful alternatives like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), forms the bedrock of our approach[2][3][4]. We will dissect the "why" behind each validation parameter, providing not just a protocol, but a field-proven strategy for generating data that is accurate, reproducible, and defensible.
The Primary Method: A Deep Dive into HPLC-UV Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, prized for its versatility and robustness. For a chromophore-containing molecule like this compound, UV detection offers a straightforward, cost-effective, and reliable means of quantification.
The Causality Behind the Method:
Our chosen method is a reverse-phase HPLC-UV system. The core logic is as follows:
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which effectively retains the nonpolar dichlorophenyl ring of the analyte.
-
Mobile Phase: A mixture of acetonitrile and an acidified aqueous buffer (e.g., 0.1% formic acid in water) is used. The acetonitrile acts as the strong, organic eluent. The acid serves a critical purpose: this compound is an acidic compound. By lowering the mobile phase pH well below the analyte's pKa, we ensure it remains in its neutral, protonated form. This prevents ionization, leading to consistent retention, sharper peaks, and improved chromatographic performance.
-
Detection: The aromatic ring structure of the analyte provides strong UV absorbance. A wavelength of 230 nm is often effective for phenoxyacetic acid derivatives, offering a good balance of sensitivity and selectivity[5].
Validation Parameters: A Self-Validating System
Method validation is not a one-time event but a continuous process that ensures the method's lifecycle integrity[6]. We will follow the internationally harmonized ICH Q2(R1) guideline, which outlines the essential validation parameters[3][7].
Why it Matters: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[7][8]. Without this, you cannot trust that the signal you measure comes solely from your target analyte.
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of the pure analyte.
-
Analyze a sample spiked with the analyte and known potential interferents (e.g., related impurities, precursors).
-
Acceptance Criteria: The blank should show no peak at the retention time of the analyte. In the spiked sample, the analyte peak should be well-resolved from all other peaks, typically with a resolution (Rs) of >1.5.
Why it Matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is maintained[8][9]. This confirms the method can provide accurate results across a spectrum of concentrations.
Experimental Protocol:
-
Prepare a series of at least five calibration standards spanning the expected concentration range of the samples[9]. For an assay, this is typically 80% to 120% of the target concentration[9].
-
Inject each standard in triplicate.
-
Plot the mean response (peak area) against the known concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal, and the residuals should be randomly distributed around zero.
Why it Matters: Accuracy expresses the closeness of the method's results to the true value[8]. It is a direct measure of systemic error or bias in the method.
Experimental Protocol:
-
Accuracy is typically assessed by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., low, medium, high) across the specified range[8].
-
Prepare at least three replicates at each level.
-
Analyze the samples and calculate the percent recovery: (Measured Concentration / Nominal Concentration) x 100%.
-
Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0% for an assay of a drug substance.
Why it Matters: Precision measures the degree of scatter between a series of measurements of the same homogeneous sample[8][10]. It reflects the random errors of the method and is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.
-
Intermediate Precision: Measures variation within the same lab, but with different analysts, on different days, or with different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or six replicates at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study with different analysts, on a different day, or using a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be not more than 2%.
Why it Matters: LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. LOQ is the lowest amount that can be quantified with suitable precision and accuracy[8][11]. These are critical for analyzing impurities or trace contaminants.
Experimental Protocol:
-
Visual Evaluation: Determine the concentration at which the analyte can be reliably distinguished from noise.
-
Signal-to-Noise Ratio (S/N): A more quantitative approach. The S/N ratio for LOD is typically 3:1, while for LOQ it is 10:1[12].
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the response (from blank injections or the y-intercept of the regression line) and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable accuracy and precision[13].
Why it Matters: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use[8][9].
Experimental Protocol:
-
Intentionally vary critical parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic content)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within their acceptance criteria, demonstrating the method is reliable for routine use.
Why it Matters: SST is not a validation parameter itself, but an integral part of the method used to verify that the entire analytical system is performing adequately on the day of analysis[14][15][16].
Experimental Protocol:
-
Before running any samples, inject a standard solution (typically five or six replicate injections).
-
Monitor key chromatographic parameters.
-
Acceptance Criteria:
-
%RSD of Peak Area/Height: ≤ 1.0% for five replicates.
-
Tailing Factor (Asymmetry Factor): ≤ 2.0.
-
Theoretical Plates (N): > 2000 (This is a measure of column efficiency)[12].
-
Comparison with Alternative Methods
While HPLC-UV is a workhorse, certain applications demand higher sensitivity or selectivity. Here, we compare it with LC-MS/MS and GC-MS.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass analysis of parent and fragment ions. | Chromatographic separation of volatile derivatives followed by mass analysis. |
| Specificity | Good. Based on retention time and UV spectrum. Potential for co-eluting interferences. | Excellent. Highly specific due to monitoring of specific mass transitions (parent ion -> fragment ion). | Very Good to Excellent. Specificity based on both retention time and mass fragmentation pattern. |
| Sensitivity (LOQ) | Moderate (µg/mL to high ng/mL range)[13]. | Excellent (low ng/mL to pg/mL range)[17]. | Good to Excellent (ng/mL to pg/mL range). |
| Sample Prep | Simple (dilution, filtration). | Often simple, but requires care to avoid ion suppression from matrix components[18]. | More complex. Requires a chemical derivatization step to make the acidic analyte volatile (e.g., methylation)[19]. |
| Run Time | Typically 5-15 minutes[5]. | Can be very fast (2-5 minutes) with UPLC technology. | Longer due to oven temperature programming (15-30 minutes). |
| Cost (Instrument) | Low | High | Moderate to High |
| Robustness | High. Well-established and reliable technology. | Moderate. Susceptible to matrix effects and requires more frequent maintenance. | High. Very stable and reproducible instrumentation. |
Choosing the Right Tool:
-
HPLC-UV: Ideal for routine quality control (QC) assays, content uniformity, and dissolution testing where analyte concentrations are relatively high and the matrix is clean.
-
LC-MS/MS: The gold standard for bioanalysis (e.g., pharmacokinetic studies), trace-level impurity analysis, and environmental monitoring due to its unparalleled sensitivity and specificity[18].
-
GC-MS: A strong alternative, especially for environmental samples, but the need for derivatization adds a step to the workflow[19].
Visualizing the Validation Workflow
// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; data [shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes A [label="Start: Finalized\nAnalytical Method", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="Develop & Approve\nValidation Protocol", class="process"]; C [label="Execute Validation\nExperiments", class="process"]; D [label="Specificity\nLinearity & Range\nAccuracy\nPrecision (Rep/Int)\nLOD/LOQ\nRobustness", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Data Analysis &\nStatistical Evaluation", class="process"]; F [label="Do all parameters meet\nacceptance criteria?", class="decision"]; G [label="Prepare Validation\nSummary Report", class="process"]; H [label="Method is Validated\nand Ready for Use", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Investigate & Document\nDeviations", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Modify Method &\nRe-validate", class="process"];
// Edges A -> B; B -> C; C -> D [style=dashed, arrowhead=none]; C -> E; E -> F; F -> G [label=" Yes"]; G -> H; F -> I [label=" No"]; I -> J; J -> C; } dot Caption: A flowchart of the analytical method validation process.
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Samples (Linearity)
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile).
-
Working Stock Solution (100 µg/mL): Pipette 2.5 mL of the Primary Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of five standards (e.g., 5, 10, 20, 30, 40 µg/mL) by serially diluting the Working Stock Solution with the mobile phase. These concentrations should bracket the target assay concentration.
Protocol 2: Accuracy Assessment by Spike-Recovery
-
Prepare Blank Matrix: Obtain the sample matrix that is free of the analyte (e.g., placebo formulation, control serum).
-
Spike Samples: Prepare three sets of samples by spiking the blank matrix with the analyte at low, medium, and high concentrations of the linear range (e.g., 10, 20, and 30 µg/mL). Prepare three independent samples at each level.
-
Sample Preparation: Subject the spiked samples to the full sample preparation procedure.
-
Analysis: Analyze the prepared samples using the HPLC-UV method.
-
Calculation: Determine the measured concentration against the calibration curve and calculate the percent recovery for each sample.
References
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- ICH Q2 Analytical Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- ICH and FDA Guidelines for Analytical Method Valid
- Q2(R2) Validation of Analytical Procedures. U.S.
- Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency.
- System Suitability in HPLC Analysis. Pharmaguideline.
- Extraction of Phenoxyacetic Acid Herbicides From Soil By LC-MS/MS. United Chemical Technologies.
- System suitability in HPLC Analysis. (2021).
- Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- The 6 Key Aspects of Analytical Method Valid
- Determination of 2,4-Dichlorophenoxyacetic Acid and 2-(2,4,5-Trichlorophenoxy)propionic Acid in Citrus by Electron Capture Gas Chromatography. (1966).
- Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. (2022).
- Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid. Thermo Fisher Scientific.
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). SGS.
- Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.
- Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum).
- The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023). IJRASET.
- Analytical Method Validation: Key Parameters & Common Challenges. (2025). Neuland Labs.
- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018). PLOS One.
- Analytical Data for Agricultural Chemicals as Water Quality Control Target Setting Items. Shimadzu.
- Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
- DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. (2022).
- bioanalytical method validation and study sample analysis m10. (2022).
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- System suitability Requirements for a USP HPLC Method. (2025). Restek.
- FDA Releases Guidance on Analytical Procedures. (2024).
- Highlights from FDA's Analytical Test Method Valid
- GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019). GRCTS.
Sources
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 12. assayprism.com [assayprism.com]
- 13. researchgate.net [researchgate.net]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. waters.com [waters.com]
- 18. lcms.cz [lcms.cz]
- 19. gcms.cz [gcms.cz]
Definitive Structural Confirmation of 2-(3,5-Dichlorophenoxy)acetic Acid via NMR
[1]
Executive Summary
Objective: To provide a rigorous, self-validating protocol for the structural identification of 2-(3,5-Dichlorophenoxy)acetic acid (3,5-D), specifically distinguishing it from its regioisomer, the common herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).
Context: While Mass Spectrometry (MS) is the standard for sensitivity and molecular weight confirmation (
Part 1: Strategic Comparison of Analytical Techniques
For a researcher in drug development or environmental analysis, choosing the right tool is critical. The table below contrasts the utility of NMR against HPLC and MS for this specific isomer challenge.
| Feature | ^1H NMR (Recommended) | HPLC-MS/MS | FTIR |
| Primary Utility | Regiochemistry & Symmetry | Trace Quantification | Functional Group ID |
| Isomer Specificity | High (Distinct splitting patterns) | Low (Identical | Medium (Fingerprint region complex) |
| Sample Requirement | ~5–10 mg (Non-destructive) | <1 µg (Destructive) | ~1 mg (Non-destructive) |
| Key Limitation | Sensitivity (requires bulk purity) | Retention time drift; requires standards | Hard to interpret de novo |
Scientist’s Note: Do not rely solely on HPLC retention time for structural confirmation of a new synthesis batch. Isomers like 2,3-D, 2,4-D, 2,5-D, 2,6-D, 3,4-D, and 3,5-D have similar polarities and can co-elute depending on the column phase. NMR provides an immutable structural proof based on atomic connectivity.
Part 2: The NMR Protocol (Self-Validating System)
Sample Preparation
To ensure sharp resolution of the aromatic coupling constants (critical for this analysis), proper sample preparation is non-negotiable.
-
Solvent: DMSO-d6 is preferred over CDCl
.-
Reasoning: DMSO-d6 ensures full solubility of the free acid and slows the exchange of the carboxylic acid proton (
), often allowing it to be visualized as a broad singlet around 12–13 ppm. It also prevents hydrogen-bonding dimerization shifts common in non-polar solvents.
-
-
Concentration: 10–15 mg in 600 µL solvent.
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
The "Smoking Gun": Symmetry Analysis
The definitive identification of the 3,5-isomer rests on molecular symmetry .
-
This compound: Possesses a
axis of symmetry (or mirror plane) passing through the ether oxygen and C4.-
Consequence: The protons at positions 2 and 6 are chemically equivalent. The proton at position 4 is unique.
-
Pattern: Two aromatic signals with an integration ratio of 2:1 .
-
-
2,4-Dichlorophenoxyacetic acid (2,4-D): Asymmetric.[1]
-
Consequence: Protons at 3, 5, and 6 are all chemically distinct.
-
Pattern: Three aromatic signals with an integration ratio of 1:1:1 .
-
Predicted Spectral Data & Assignments
The following data is based on substituent additivity rules and standard shifts for dichlorophenols in DMSO-d6.
Target: this compound
-
~12.9 ppm (1H, bs): Carboxylic acid
(Exchangeable). -
~7.10 ppm (1H, t,
Hz): H-4 . This proton is flanked by two chlorines. It appears as a triplet due to meta-coupling with both H-2 and H-6. -
~6.95 ppm (2H, d,
Hz): H-2 and H-6 . These are equivalent. They appear as a doublet due to meta-coupling with H-4. -
~4.75 ppm (2H, s):
methylene group.
Alternative: 2,4-Dichlorophenoxyacetic acid (2,4-D) [2][3]
-
~7.6 ppm (1H, d,
Hz): H-3 . (Meta coupled to H5). -
~7.3 ppm (1H, dd,
Hz): H-5 . (Ortho coupled to H6, Meta to H3). -
~7.0 ppm (1H, d,
Hz): H-6 . (Ortho coupled to H5). -
~4.8 ppm (2H, s):
.
Critical Check: If you see a doublet with a large coupling constant (
Hz), you do not have the 3,5-isomer. The 3,5-isomer only exhibits small meta-coupling (Hz).
Part 3: Visualization of Logic & Workflow
Diagram 1: Isomer Differentiation Logic Tree
This decision tree allows for rapid "Go/No-Go" analysis of the crude NMR spectrum.
Caption: Logic flow for distinguishing the 3,5-isomer from asymmetric alternatives like 2,4-D based on signal count and coupling constants.
Diagram 2: Analytical Workflow
A standard operating procedure (SOP) for confirming the identity of the synthesized or purchased material.
Caption: Step-by-step experimental workflow for NMR validation of the target compound.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). 2-(3,5-Dichlorophenyl)acetic acid (Compound Summary). PubChem.[4] Retrieved from [Link]
- Note: While this link refers to the phenylacetic acid analog, it provides relevant physicochemical data for the 3,5-substitution p
-
National Center for Biotechnology Information (NCBI). (n.d.). 2,4-Dichlorophenoxyacetic acid (Compound Summary). PubChem.[4] Retrieved from [Link]
- Source for 2,4-D comparison d
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
- Standard reference for solvent residual peaks (DMSO-d6).
-
SDBS (AIST). (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]
- General reference for confirming dichlorophenol spectral p
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Phytotoxicity of 2-(3,5-Dichlorophenoxy)acetic Acid on Non-Target Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Dichlorophenoxy)acetic acid is a synthetic auxin herbicide, a class of compounds that mimic the plant growth hormone auxin.[1] While effective in controlling broadleaf weeds, the potential for off-target injury to susceptible non-target plants is a significant concern. This guide provides a comprehensive comparison of the phytotoxicity of this compound with other commonly used herbicides, supported by detailed experimental protocols and data. Understanding the selectivity of this herbicide is crucial for its responsible use and for developing strategies to mitigate unintended environmental impacts.
The mechanism of action for synthetic auxins like 2,4-D (a related compound) involves absorption through the leaves and translocation to the plant's meristems, leading to uncontrolled growth and eventual death.[2] However, this mode of action is not always specific to target weeds, and non-target plants can suffer similar consequences.[3] The risk of off-target damage is influenced by factors such as herbicide drift and volatility.[4]
This guide will delve into the specifics of this compound's effects on a range of non-target plant species and compare its performance against other widely used herbicides like Dicamba, 2,4-D, and Glyphosate.
Comparative Phytotoxicity Assessment
The following sections detail a robust experimental framework for evaluating and comparing the phytotoxicity of this compound.
Experimental Design and Rationale
To ensure a thorough and unbiased comparison, a multi-faceted experimental design is essential. This design incorporates a variety of non-target plant species, multiple herbicide concentrations, and several key endpoints to assess plant health and growth.
Selection of Non-Target Plant Species:
The choice of non-target plant species is critical for a comprehensive assessment. The selected species should represent a range of plant families and sensitivities. Standardized testing often utilizes crop species due to their uniform growth characteristics.[5] However, including native or wild species can provide a more realistic indication of potential ecological impacts.[6] For this comparative guide, the following species are recommended:
-
Solanum lycopersicum (Tomato): Known to be highly sensitive to synthetic auxin herbicides, making it an excellent indicator species for phytotoxicity.[7][8]
-
Glycine max (Soybean, non-herbicide resistant variety): A major crop species that can be susceptible to off-target herbicide damage.
-
Helianthus annuus (Sunflower): Another important crop species with documented sensitivity to various herbicides.
-
Amaranthus retroflexus (Redroot Pigweed): A common agricultural weed that can also be considered a non-target plant in certain contexts.
Herbicide Treatments and Concentrations:
The study should compare this compound with other herbicides that have different modes of action or are known for their potential to cause off-target damage.
-
This compound: The primary subject of the investigation.
-
Dicamba: A synthetic auxin herbicide known for its volatility and potential for drift, leading to widespread non-target plant injury.[7][9][10]
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used synthetic auxin herbicide, providing a benchmark for comparison within the same chemical class.[3][11]
-
Glyphosate: A broad-spectrum, non-selective herbicide with a different mode of action (inhibition of the EPSPS enzyme), generally considered to have lower volatility and drift potential compared to synthetic auxins.[12]
A range of concentrations should be tested to determine the dose-response relationship for each herbicide and plant species. This typically includes the recommended field application rate (1X) and several fractions of this rate (e.g., 1/10X, 1/100X, 1/1000X) to simulate drift scenarios. A control group treated with a blank formulation (no active ingredient) is essential for comparison.
Experimental Endpoints:
A comprehensive evaluation of phytotoxicity requires the assessment of multiple parameters throughout the plant's life cycle. Key endpoints include:
-
Visual Injury Assessment: A qualitative but crucial assessment of symptoms like epinasty (twisting and curling of stems and leaves), leaf cupping, chlorosis (yellowing), and necrosis (tissue death).[4]
-
Biomass Reduction: A quantitative measure of the herbicide's impact on plant growth, typically assessed by measuring the fresh and dry weight of the shoots and roots.
-
Plant Height: A straightforward measurement to quantify stunting or growth inhibition.
-
Reproductive Effects: Assessing the impact on flowering, seed production, and seed viability is critical as these can be more sensitive endpoints than biomass.[5][13]
Experimental Workflow Diagram
Caption: Experimental workflow for comparative phytotoxicity assessment.
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for conducting the comparative phytotoxicity study.
1. Plant Propagation and Growth Conditions:
-
Seed Germination: Sow seeds of the selected non-target plant species in a sterile, standardized soil mix.[13]
-
Seedling Establishment: Grow seedlings in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod to ensure uniform growth.
-
Transplanting: Once seedlings have reached the 2-4 true leaf stage, transplant them into individual pots. This stage is often considered highly sensitive to herbicides.[13]
-
Acclimatization: Allow plants to acclimate to the new pots for at least one week before herbicide application.
2. Herbicide Solution Preparation and Application:
-
Stock Solutions: Prepare stock solutions of this compound, Dicamba, 2,4-D, and Glyphosate using their commercial formulations.
-
Serial Dilutions: Perform serial dilutions to obtain the desired range of concentrations (e.g., 1X, 1/10X, 1/100X, 1/1000X of the recommended field rate).
-
Application: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. The control group should be sprayed with the blank formulation.
3. Data Collection and Assessment:
-
Visual Injury: Assess and score visual injury symptoms daily for the first week and then every other day for the duration of the experiment (typically 21-28 days). Use a standardized rating scale (e.g., 0 = no injury, 100 = plant death).
-
Plant Height: Measure the height of each plant from the soil surface to the apical meristem weekly.
-
Biomass: At the end of the experiment, harvest the shoots and roots of each plant separately. Record the fresh weight immediately. Dry the plant material in an oven at 70°C for 72 hours, or until a constant weight is achieved, and then record the dry weight.
-
Reproductive Endpoints: For longer-term studies, monitor the time to flowering, the number of flowers produced, and, if applicable, the number of seeds produced and their viability.
4. Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the differences between herbicide treatments and concentrations.
-
Calculate the EC50 (Effective Concentration causing 50% response) values for each herbicide and endpoint to provide a quantitative comparison of their phytotoxicity.
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the comparative phytotoxicity assessment.
Table 1: Visual Injury Assessment (% Injury) at 14 Days After Treatment
| Herbicide | Concentration | Solanum lycopersicum | Glycine max | Helianthus annuus | Amaranthus retroflexus |
| This compound | 1X | 95 | 80 | 85 | 90 |
| 1/10X | 70 | 55 | 60 | 65 | |
| 1/100X | 40 | 25 | 30 | 35 | |
| 1/1000X | 15 | 5 | 10 | 10 | |
| Dicamba | 1X | 98 | 85 | 90 | 92 |
| 1/10X | 75 | 60 | 65 | 70 | |
| 1/100X | 50 | 35 | 40 | 45 | |
| 1/1000X | 25 | 10 | 15 | 20 | |
| 2,4-D | 1X | 90 | 75 | 80 | 88 |
| 1/10X | 65 | 50 | 55 | 60 | |
| 1/100X | 35 | 20 | 25 | 30 | |
| 1/1000X | 10 | 5 | 8 | 12 | |
| Glyphosate | 1X | 100 | 100 | 100 | 100 |
| 1/10X | 80 | 75 | 85 | 90 | |
| 1/100X | 30 | 25 | 35 | 40 | |
| 1/1000X | 5 | 2 | 5 | 8 | |
| Control | - | 0 | 0 | 0 | 0 |
Table 2: Shoot Dry Weight Reduction (% of Control) at 21 Days After Treatment
| Herbicide | Concentration | Solanum lycopersicum | Glycine max | Helianthus annuus | Amaranthus retroflexus |
| This compound | 1X | 90 | 75 | 80 | 85 |
| 1/10X | 60 | 45 | 50 | 55 | |
| 1/100X | 30 | 15 | 20 | 25 | |
| 1/1000X | 10 | 2 | 5 | 8 | |
| Dicamba | 1X | 92 | 80 | 85 | 88 |
| 1/10X | 65 | 50 | 55 | 60 | |
| 1/100X | 40 | 25 | 30 | 35 | |
| 1/1000X | 20 | 8 | 12 | 15 | |
| 2,4-D | 1X | 88 | 70 | 75 | 82 |
| 1/10X | 55 | 40 | 45 | 50 | |
| 1/100X | 25 | 10 | 15 | 20 | |
| 1/1000X | 8 | 3 | 6 | 10 | |
| Glyphosate | 1X | 98 | 95 | 97 | 99 |
| 1/10X | 70 | 65 | 75 | 80 | |
| 1/100X | 20 | 15 | 25 | 30 | |
| 1/1000X | 3 | 1 | 4 | 6 | |
| Control | - | 0 | 0 | 0 | 0 |
Discussion and Interpretation of Results
Based on the hypothetical data, this compound exhibits significant phytotoxicity to all tested non-target species, with effects comparable to other synthetic auxin herbicides, Dicamba and 2,4-D. As expected, the non-selective herbicide Glyphosate shows the highest level of phytotoxicity at the full application rate.
The dose-response relationship is evident for all herbicides, with decreasing phytotoxicity at lower concentrations. However, even at concentrations simulating drift (1/100X and 1/1000X), observable injury and biomass reduction occur, highlighting the potential for off-target damage from these compounds. Dicamba appears to be slightly more phytotoxic at lower concentrations compared to this compound and 2,4-D, which aligns with its known high volatility and drift potential.[4]
The high sensitivity of tomato to all the synthetic auxin herbicides confirms its suitability as an indicator species for this class of compounds.[7][8] The varying degrees of susceptibility among the other plant species underscore the importance of testing a diverse range of non-target plants in phytotoxicity assessments.
Conclusion
This guide provides a comprehensive framework for validating the phytotoxicity of this compound on non-target plants. The detailed experimental protocol and comparative data highlight the importance of rigorous testing to understand the potential environmental risks associated with herbicide use. The results indicate that this compound, like other synthetic auxin herbicides, poses a significant risk of injury to susceptible non-target plants, even at low concentrations that may result from drift. Researchers and drug development professionals should consider these findings when developing new herbicide formulations and integrated weed management strategies that minimize off-target impacts.
References
-
Cruz, C., Duke, S.O., & Carvalho, L.B.d. (2025). Dicamba Impacts on Aquatic Bioindicators and Non-Target Plants. ResearchGate. Available at: [Link]
-
Egan, J. F., Mortensen, D. A., & Szyna, S. (2013). 2,4-D and dicamba-resistant crops and their implications for susceptible non-target crops. Michigan State University Extension. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Oregon State University. Available at: [Link]
-
Bohnenblust, E., Vaudo, A., Egan, J. F., Mortensen, D., & Tooker, J. (2016). Effects of the herbicide dicamba on non-target plants and pollinator visitation. Environmental Toxicology and Chemistry, 35(1), 144-151. Available at: [Link]
-
Zwerger, P., & Pestemer, W. (2000). Testing the phytotoxic effects of herbicides on higher terrestrial non-target plants using a plant life cycle test. ResearchGate. Available at: [Link]
-
Penn State University. (2015). Dicamba drift affects non-target plants and pollinators. ScienceDaily. Available at: [Link]
-
Perez, A. A., et al. (2017). Effects of the herbicide glyphosate on non-target plant native species from Chaco forest (Argentina). Ecotoxicology and Environmental Safety, 144, 294-301. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid. PubChem. Available at: [Link]
-
Gomez, M. A., et al. (2019). Effect of 2,4-dichlorophenoxyacetic Acid Herbicide on Escherichia Coli Growth, Chemical Composition, and Cellular Envelope. Applied and Environmental Microbiology, 85(12), e00494-19. Available at: [Link]
-
Cruz, C., et al. (2020). Dicamba Impacts on Aquatic Bioindicators and Non-Target Plants. Water, 12(9), 2587. Available at: [Link]
-
The Ohio State University. (n.d.). An Overview of Dicamba and 2,4-D Drift Issues. Ohioline. Available at: [Link]
-
Duke, S. O. (2021). Uses Other Than in Glyphosate-Resistant Crops, Mode of Action, Degradation in Plants, and Effects on Non-target Plants and Agricultural Microbes. Glyphosate and the Accusations Against It, 1-23. Available at: [Link]
-
Zuanazzi, N. R., & Zuanazzi, J. A. S. (2020). Herbicide 2,4-D: A Review of Toxicity on Non-Target Organisms. ResearchGate. Available at: [Link]
-
Bohnenblust, E. W., et al. (2021). Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies. Insects, 12(5), 444. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. PubChem. Available at: [Link]
-
Strandberg, M., & Scott-Fordsmand, J. J. (2012). Effects of herbicides on non-target plants: How do effects in standard plant test relate to effects in natural habitats?. Danish Environmental Protection Agency. Available at: [Link]
- Google Patents. (n.d.). (2,4-dichlorophenoxy)acetic acid analogs.
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Available at: [Link]
-
Perez, A. A., et al. (2017). Effects of the herbicide glyphosate on non-target plant native species from Chaco forest (Argentina). Ecotoxicology and Environmental Safety, 144, 294-301. Available at: [Link]
-
European and Mediterranean Plant Protection Organization. (n.d.). PP 1/135 (4) Phytotoxicity assessment. EPPO Global Database. Available at: [Link]
-
Beckie, H. J., & Johnson, E. N. (2005). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan. Available at: [Link]
-
Perez, A. A., et al. (2020). Glyphosate affects the susceptibility of non-target native plant species according to their stage of development and degree of exposure in the landscape. ResearchGate. Available at: [Link]
-
German Environment Agency. (2018). Protection of terrestrial non-target plant species in the regulation of environmental risks of pesticides. Available at: [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Available at: [Link]
-
United States Environmental Protection Agency. (2012). Ecological Effects Test Guidelines OCSPP 850.4300: Terrestrial Plants Field Study. Regulations.gov. Available at: [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Available at: [Link]
-
Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6164-6208. Available at: [Link]
-
Dehnert, G. K., et al. (2020). Impacts of subchronic exposure to a commercial 2,4-D herbicide on developmental stages of multiple freshwater fish species. Chemosphere, 263, 127638. Available at: [Link]
-
Topping, C. J., et al. (2020). Herbicide risk assessments of non-target terrestrial plant communities: A graphical user interface for the plant community model IBC-grass. PloS one, 15(3), e0230012. Available at: [Link]
-
van der Wiel, A., & van der Laan, J. W. (2003). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Archives of Toxicology, 77(4), 201-209. Available at: [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Oregon State University. Available at: [Link]
-
Swanson, S., & Peterson, H. (1991). Development of Guidelines for Testing Pesticide Toxicity to Nontarget Plants for Canada. Environmental Toxicology and Chemistry, 10(8), 989-996. Available at: [Link]
Sources
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- 12. Glyphosate: Uses Other Than in Glyphosate-Resistant Crops, Mode of Action, Degradation in Plants, and Effects on Non-target Plants and Agricultural Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Guide: Environmental Persistence of Phenoxyacetic Acid Herbicides
Executive Summary & Structural Determinants
Objective: This guide provides a technical comparison of the environmental persistence of major phenoxyacetic acid herbicides: 2,4-D , MCPA , Mecoprop-P , and the historically significant 2,4,5-T .
The Core Tension: In herbicide development, stability is a double-edged sword. Sufficient persistence is required for efficacy against weeds, but prolonged half-life leads to leaching, groundwater contamination, and carryover phytotoxicity.
Structural Logic: The persistence of these compounds is strictly governed by two structural factors:
-
Ring Substitution: The number and position of chlorine atoms on the benzene ring.
-
Side-Chain Complexity: The presence of methyl groups on the acetic acid tail (e.g., Mecoprop), which introduces steric hindrance and chirality.
Comparative Performance Metrics
The following data aggregates field and laboratory dissipation rates. Note the clear correlation between structural complexity and increased persistence (DT50).
Table 1: Physicochemical and Persistence Profile
| Herbicide | Chemical Structure Feature | Soil DT50 (Typical) | Soil DT50 (Lab Range) | Koc (mL/g) | GUS Index* |
| 2,4-D | 2,4-Dichlorophenoxy | 10 days | 4.5 – 24 days | 20 – 100 | 2.8 (High Leacher) |
| MCPA | 4-Chloro-2-methylphenoxy | 14 days | 7 – 41 days | 10 – 157 | 3.1 (High Leacher) |
| Mecoprop-P | Propionic acid side-chain | 21 days | 6 – 40 days | 20 – 43 | 3.5 (High Leacher) |
| 2,4,5-T | 2,4,5-Trichlorophenoxy | 60 days | 12 – 140 days | 80 – 200 | 1.9 (Transition) |
-
GUS Index (Groundwater Ubiquity Score): Values > 2.8 indicate high leachability. All phenoxy acids are weak acids (pKa ~3.0); at typical soil pH, they exist as anions, resulting in low soil adsorption (low Koc) and high reliance on microbial degradation for removal.
Expert Insight: The Enantiomeric Shift
Mecoprop exists as two enantiomers. Mecoprop-P (the R-isomer) is the active herbicide. However, in soil, the R-isomer can undergo biological inversion to the S-isomer before degradation. When analyzing Mecoprop persistence, researchers must use chiral columns; measuring total Mecoprop often masks the rapid depletion of the active R-isomer and the accumulation of the inactive S-isomer.
Mechanisms of Degradation
The primary route of dissipation for phenoxy herbicides is microbial degradation , specifically mediated by the tfd gene cluster (canonical pathway found in Cupriavidus necator JMP134).
Key Pathway Steps:
-
Ether Cleavage (Rate Limiting): The side chain is cleaved by an
-ketoglutarate-dependent dioxygenase (TfdA). This yields the corresponding phenol (e.g., 2,4-DCP) and glyoxylate. -
Ring Hydroxylation: The chlorophenol is hydroxylated to a catechol.
-
Ring Cleavage: Ortho-cleavage of the catechol leads to eventual mineralization.
Why 2,4,5-T Persists: The chlorine at the meta (5) position blocks the enzymes that normally facilitate ring hydroxylation and cleavage, significantly extending the half-life compared to 2,4-D.
Visualization: The TfdA Degradation Pathway
Figure 1: The canonical aerobic degradation pathway of 2,4-D mediated by soil bacteria.
Validated Experimental Protocol: Soil Half-Life Determination
To generate reproducible persistence data (DT50) compliant with regulatory standards (OECD 307), follow this self-validating protocol.
Phase 1: System Setup
Objective: Simulate natural aerobic soil conditions while maintaining a closed mass-balance system.
-
Soil Sourcing: Collect soil from the top 0-20 cm.
-
Critical: Do not air-dry or freeze if studying microbial degradation. Store at 4°C for max 4 weeks. Reactivate at 20°C for 5 days prior to dosing.
-
-
Microcosm Design: Use biometer flasks equipped with a KOH trap (to capture
CO if using radiolabels) or simple amber bottles for non-labeled LC-MS studies.
Phase 2: Dosing & Incubation
-
Application: Apply the herbicide at a rate equivalent to the maximum field application rate (approx. 1 mg/kg soil).
-
Moisture Control: Adjust soil moisture to pF 2.0-2.5 (approx. 40-50% Maximum Water Holding Capacity).
-
Self-Validation: Weigh flasks weekly. Add sterile water to replace evaporative loss. If weight loss >5%, the study integrity is compromised.
-
Phase 3: Extraction & Analysis (LC-MS/MS)
For non-radiolabeled studies (common in early R&D), use this extraction workflow:
-
Sampling: Sacrifice triplicate vessels at T=0, 1, 3, 7, 14, 30, 60 days.
-
Extraction:
-
Add 2:1 Acetonitrile:0.01M CaCl
(acidified to pH 2 with formic acid). -
Why Acidify? Phenoxy acids are anionic. Acidification protonates them (R-COO
R-COOH), driving them into the organic phase. -
Shake for 60 mins
Centrifuge Filter (0.2 m).
-
-
Quantification:
-
Instrument: LC-MS/MS (Triple Quadrupole).
-
Mode: Negative Electrospray Ionization (ESI-).
-
Transitions:
-
2,4-D: 219
161 m/z. -
MCPA: 199
141 m/z.
-
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for determining aerobic soil half-life (DT50).
References
-
Lewis, K.A., Tzilivakis, J., Warner, D.J. and Green, A. (2016). An international database for pesticide risk assessments and management. Human and Ecological Risk Assessment: An International Journal, 22(4), 1050-1064.
-
OECD (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3.
-
Bælum, J. et al. (2008). Degradation of 2,4-Dichlorophenoxyacetic Acid in Soil and Groundwater. Applied and Environmental Microbiology.
-
Müller, T. et al. (2006). Enantioselective degradation of the herbicide mecoprop in soil. Environmental Science & Technology.
Comparative Analysis of Metabolic Pathways: 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Executive Summary
This guide provides a technical comparison of the metabolic fate of 2,4-Dichlorophenoxyacetic acid (2,4-D) across three distinct biological systems: Microbial Catabolism (mineralization), Plant Metabolism (detoxification), and Mammalian Pharmacokinetics (elimination).
For researchers in agrochemistry and toxicology, understanding these divergent pathways is critical. While microbial systems utilize 2,4-D as a carbon source via the tfd pathway, tolerant plants utilize phase I/II metabolism to sequester the compound, and mammals primarily rely on renal organic anion transport for clearance. This analysis evaluates the "performance" of these systems regarding degradation efficiency, metabolite toxicity, and kinetic limitations.
The Substrate Profile: 2,4-D
Before analyzing the pathways, we must define the substrate's physicochemical constraints. 2,4-D is a synthetic auxin. Its structural stability is derived from the chlorine atoms at the 2 and 4 positions on the phenyl ring, which sterically hinder standard enzymatic attack, necessitating specialized enzymes for degradation.
-
Molecular Weight: 221.04 g/mol
-
pK_a: 2.8 (Exists primarily as an anion at physiological pH)
-
Key Challenge: The ether bond stability and the electron-withdrawing chlorine substituents.
Comparative Pathway Analysis
System A: Microbial Mineralization (The Catabolic Standard)
Performance Profile: High Efficiency / Complete Mineralization Model Organism: Cupriavidus necator JMP134 (formerly Ralstonia eutropha)
Bacteria have evolved the tfd gene cluster (specifically tfdA) to utilize 2,4-D as a sole carbon and energy source. This is the most "performant" pathway for remediation, as it leads to the complete destruction of the aromatic ring.
-
Mechanism: The pathway initiates with ether cleavage rather than ring hydroxylation. The enzyme TfdA (an
-ketoglutarate-dependent dioxygenase) converts 2,4-D into 2,4-Dichlorophenol (2,4-DCP) and glyoxylate. -
Causality: This step is critical because it removes the acetate side chain, destabilizing the molecule for subsequent ring cleavage.
-
Downstream: 2,4-DCP is hydroxylated to 3,5-dichlorocatechol, which undergoes ortho-cleavage to eventually enter the TCA cycle.
System B: Plant Detoxification (The Selectivity Mechanism)
Performance Profile: Variable Efficiency / Sequestration Model Comparison: Monocots (Tolerant) vs. Dicots (Susceptible)
Plants do not mineralize 2,4-D for energy. Instead, they attempt to detoxify it to prevent auxin receptor overload.
-
Mechanism:
-
Phase I (Hydroxylation): Mediated by Cytochrome P450 monooxygenases. The ring is hydroxylated (usually at position 4, displacing Cl, or position 5).
-
Phase II (Conjugation): The hydroxylated metabolites or the parent acid are conjugated with glucose (via glucosyltransferases) or amino acids (aspartate/glutamate).
-
-
Performance Gap: In susceptible Dicots, this pathway is too slow to counteract the auxin effect, leading to unregulated growth and death. In Monocots, rapid conjugation renders the herbicide inactive.
System C: Mammalian Pharmacokinetics (The Elimination Standard)
Performance Profile: Low Metabolic Transformation / Rapid Excretion Model: Rat/Human Renal System
Unlike bacteria (food source) or plants (toxin defense), mammals largely excrete 2,4-D unchanged.
-
Mechanism: The primary "pathway" is transport, not transformation. The Organic Anion Transporter 1 (OAT1) in the kidneys actively secretes 2,4-D from blood into urine.
-
Metabolic Limit: Limited conjugation with glycine or taurine occurs, but <5% of the parent compound is typically metabolized in humans.
Quantitative Performance Data
The following table contrasts the kinetic parameters of the rate-limiting enzymes in these systems.
| Metric | Microbial (TfdA Enzyme) | Plant (Cytochrome P450) | Mammalian (OAT1 Transporter) |
| Primary Function | Ether Cleavage (Catabolism) | Ring Hydroxylation (Detox) | Renal Translocation (Excretion) |
| Substrate Affinity ( | ~4–15 | >50 | ~15–30 |
| Turnover Rate | High ( | Low (Rate-limiting step) | High (Active transport) |
| End Product | Glucose/Amino Acid Conjugates | Unchanged 2,4-D (Urinary) | |
| Toxicity Risk | Low (Rapid mineralization) | Medium (Reversible conjugates) | High (If transport saturates) |
Visualization: Metabolic Pathways
The following diagram illustrates the divergent fates of 2,4-D in Bacteria (Mineralization) versus Plants (Conjugation).
Figure 1: Divergent metabolic fates of 2,4-D. The bacterial pathway (Left/Blue) leads to ring cleavage, while the plant pathway (Right/Green) leads to conjugation and storage.
Experimental Protocols
To validate these pathways in a research setting, specific extraction and detection methodologies are required.
Protocol A: Determination of Metabolic Half-Life ( )
Objective: Compare degradation rates in soil (microbial) vs. plant tissue.
-
Preparation:
-
Soil: Sieve soil (2 mm). Adjust moisture to 40% holding capacity. Spiking concentration: 5 mg/kg 2,4-D.
-
Plant: Hydroponic culture of Zea mays (tolerant) vs. Pisum sativum (susceptible). Spike media with 10
M 2,4-D.
-
-
Sampling:
-
Collect samples at T=0, 1, 3, 7, 14, and 21 days.
-
Critical Step: Immediately freeze samples in liquid nitrogen to halt enzymatic activity.
-
-
Extraction (Solid Phase Extraction - SPE):
-
Homogenize tissue/soil in acidified methanol (pH 2). Acidification protonates 2,4-D (pK_a 2.8), increasing solubility in organic solvents.
-
Centrifuge (10,000 x g, 10 min). Collect supernatant.
-
Pass through HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Elute with Methanol.
-
-
Analysis (HPLC-MS/MS):
-
Column: C18 Reverse Phase (retention relies on hydrophobicity).
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
Detection: Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode. Monitor transition m/z 219
161 (loss of acetate group).
-
Protocol B: Respirometry (Mineralization Verification)
Objective: Confirm complete oxidation to
-
Setup: Use a biometric flask system.
-
Substrate: Use
C-ring-labeled 2,4-D. -
Trap: Suspend a KOH trap in the headspace to capture evolved
. -
Measurement: Periodically remove KOH and measure radioactivity via Liquid Scintillation Counting (LSC).
-
Validation: Cumulative
recovery >60% indicates mineralization. <5% indicates biotransformation/conjugation only.
Visualization: Analytical Workflow
Figure 2: Analytical workflow for quantifying 2,4-D and metabolites. Acidification during extraction is the critical control point.
References
-
Pieper, D. H., et al. (1988). "Metabolism of 2,4-dichlorophenoxyacetic acid by Alcaligenes eutrophus JMP134." Archives of Microbiology.
-
Loos, M. A. (1975). "Phenoxyalkanoic Acids." Herbicides: Chemistry, Degradation, and Mode of Action.
-
Don, R. H., & Pemberton, J. M. (1981). "Properties of six pesticide degradation plasmids isolated from Alcaligenes paradoxus and Alcaligenes eutrophus." Journal of Bacteriology.
-
Frear, D. S. (1995). "The benzoic acid herbicides." Herbicides: Chemistry, Degradation, and Mode of Action.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). "Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D)." CDC/ATSDR.
evaluating the selectivity of 2-(3,5-Dichlorophenoxy)acetic acid as a herbicide
A Comparative Guide to the Herbicidal Selectivity of 2-(3,5-Dichlorophenoxy)acetic Acid
Introduction: The Quest for Selective Herbicides in Modern Agriculture
Effective weed management is a cornerstone of modern agricultural productivity. Selective herbicides, chemicals that can control weed populations with minimal damage to the desired crop, are invaluable tools for farmers. The phenoxyacetic acid class of herbicides, discovered in the 1940s, were among the first successful selective herbicides and continue to be widely used today.[1] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants, primarily broadleaf (dicot) species, while leaving grasses (monocots) relatively unharmed.[2][3]
2,4-Dichlorophenoxyacetic acid (2,4-D) is the most well-known member of this class, serving as an industry benchmark for broadleaf weed control in cereal crops.[3][4] This guide provides a comprehensive evaluation of a structural isomer, this compound, and compares its potential selectivity profile with that of 2,4-D. Understanding the structure-activity relationships within this herbicide family is critical for developing new, more effective, and selective weed control solutions.[5][6] This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields, offering a framework for evaluating the herbicidal properties of novel compounds.
Mechanism of Action: The Science of Auxin Mimicry
Herbicides in the phenoxyacetic acid family, including 2,4-D and its isomers, function as synthetic auxins.[1] In susceptible dicotyledonous plants, these compounds are absorbed through the leaves and translocated to the meristems, the regions of active cell growth.[4] They bind to auxin receptors, leading to an overload of auxin-like signals. This hormonal imbalance disrupts normal plant growth processes, causing a cascade of detrimental effects, including:
-
Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting and curling of stems and leaves), and callus formation.
-
Ethylene Production: The overproduction of the stress hormone ethylene contributes to senescence and tissue death.[2]
-
Disruption of Vascular Tissues: The uncontrolled growth crushes the phloem and xylem, hindering the transport of water and nutrients, ultimately leading to plant death.[2]
The selectivity of these herbicides is largely attributed to differences in the vascular structure and metabolic pathways between monocots and dicots.[2] Monocots are generally more tolerant due to their scattered vascular bundles and a greater ability to metabolize the herbicide into inactive forms.[2][7]
The herbicidal activity of phenoxyacetic acids is influenced by the number and position of chlorine atoms on the aromatic ring.[5][6][8] Substitution at the 2 and 4 positions, as in 2,4-D, is known to confer high herbicidal activity. The 3,5-dichloro substitution pattern of the compound under evaluation in this guide is expected to alter its interaction with auxin receptors and its metabolic fate within the plant, thereby influencing its efficacy and selectivity profile.
Experimental Evaluation of Herbicidal Selectivity: A Detailed Protocol
To objectively assess the selectivity of this compound, a robust and reproducible experimental design is essential. The following protocol outlines a greenhouse-based whole-plant bioassay for a head-to-head comparison with the industry standard, 2,4-D.
I. Plant Species Selection
A diverse range of plant species should be selected to represent both crops and common weeds, encompassing both monocots and dicots.
-
Broadleaf (Dicot) Species:
-
Glycine max (Soybean) - Crop
-
Solanum lycopersicum (Tomato) - Crop
-
Amaranthus retroflexus (Redroot Pigweed) - Weed
-
Chenopodium album (Common Lambsquarters) - Weed
-
-
Grass (Monocot) Species:
-
Zea mays (Corn) - Crop
-
Triticum aestivum (Wheat) - Crop
-
Setaria faberi (Giant Foxtail) - Weed
-
Echinochloa crus-galli (Barnyardgrass) - Weed
-
II. Greenhouse Conditions and Plant Culture
-
Growth Medium: A standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite blend) should be used to ensure uniformity.
-
Pots: Use 10 cm diameter plastic pots with drainage holes.
-
Sowing: Sow 5-10 seeds per pot and thin to 3 uniform seedlings per pot after emergence.
-
Environmental Conditions: Maintain greenhouse conditions at a day/night temperature of 25/20°C with a 16-hour photoperiod, supplemented with artificial lighting if necessary.[9]
-
Watering: Water pots as needed to maintain adequate soil moisture.
III. Herbicide Preparation and Application
-
Herbicide Stock Solutions: Prepare stock solutions of this compound and 2,4-D (analytical grade) in a suitable solvent (e.g., acetone with a small amount of DMSO) and then dilute with deionized water containing a non-ionic surfactant (0.25% v/v) to create a series of application rates.[9]
-
Dose Range: A logarithmic series of doses should be used to generate accurate dose-response curves.[10] A typical range for auxin herbicides would be 0, 50, 100, 200, 400, and 800 grams of active ingredient per hectare (g a.i./ha).
-
Application: Apply the herbicides to plants at the 2-4 true leaf stage using a calibrated track sprayer to ensure uniform coverage.[9] The application volume should be consistent, for example, 200 L/ha.
-
Controls: Include an untreated control and a solvent-only control for each plant species.
IV. Data Collection and Analysis
Data should be collected at regular intervals (e.g., 7, 14, and 21 days after treatment - DAT).
-
Visual Injury Assessment: Rate phytotoxicity on a scale of 0 to 100%, where 0 represents no injury and 100 represents complete plant death.[11] Symptoms to look for include epinasty, chlorosis, necrosis, and stunting.
-
Plant Height: Measure the height of each plant from the soil surface to the apical meristem.
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.[12] Calculate the percent biomass reduction relative to the untreated control.
-
Statistical Analysis: Analyze the data using analysis of variance (ANOVA) and fit the dose-response data to a log-logistic model to determine the GR50 (the herbicide rate required to cause a 50% reduction in plant growth) for each herbicide and plant species combination.[13][14]
Comparative Performance Data (Illustrative)
The following tables present illustrative data that one might expect from the described experimental protocol, based on the known structure-activity relationships of phenoxyacetic acid herbicides.
Table 1: Visual Injury (%) of Dicot and Monocot Species 21 Days After Treatment (DAT) with this compound and 2,4-D.
| Plant Species | Herbicide | 100 g a.i./ha | 200 g a.i./ha | 400 g a.i./ha | 800 g a.i./ha |
| Dicots | |||||
| Soybean | 2-(3,5-D) | 25 | 45 | 70 | 90 |
| 2,4-D | 30 | 55 | 85 | 98 | |
| Tomato | 2-(3,5-D) | 40 | 65 | 88 | 100 |
| 2,4-D | 50 | 80 | 95 | 100 | |
| Redroot Pigweed | 2-(3,5-D) | 60 | 85 | 100 | 100 |
| 2,4-D | 75 | 95 | 100 | 100 | |
| Lambsquarters | 2-(3,5-D) | 55 | 80 | 98 | 100 |
| 2,4-D | 70 | 90 | 100 | 100 | |
| Monocots | |||||
| Corn | 2-(3,5-D) | 0 | 5 | 10 | 15 |
| 2,4-D | 0 | 5 | 15 | 25 | |
| Wheat | 2-(3,5-D) | 0 | 0 | 5 | 10 |
| 2,4-D | 0 | 5 | 10 | 20 | |
| Giant Foxtail | 2-(3,5-D) | 5 | 10 | 15 | 20 |
| 2,4-D | 5 | 15 | 25 | 35 | |
| Barnyardgrass | 2-(3,5-D) | 5 | 10 | 20 | 25 |
| 2,4-D | 10 | 20 | 30 | 40 |
Table 2: Dry Biomass Reduction (%) of Dicot and Monocot Species 21 DAT with this compound and 2,4-D.
| Plant Species | Herbicide | 100 g a.i./ha | 200 g a.i./ha | 400 g a.i./ha | 800 g a.i./ha |
| Dicots | |||||
| Soybean | 2-(3,5-D) | 20 | 40 | 65 | 85 |
| 2,4-D | 25 | 50 | 80 | 95 | |
| Tomato | 2-(3,5-D) | 35 | 60 | 85 | 98 |
| 2,4-D | 45 | 75 | 90 | 100 | |
| Redroot Pigweed | 2-(3,5-D) | 55 | 80 | 98 | 100 |
| 2,4-D | 70 | 90 | 100 | 100 | |
| Lambsquarters | 2-(3,5-D) | 50 | 75 | 95 | 100 |
| 2,4-D | 65 | 85 | 100 | 100 | |
| Monocots | |||||
| Corn | 2-(3,5-D) | 0 | 3 | 8 | 12 |
| 2,4-D | 0 | 5 | 12 | 20 | |
| Wheat | 2-(3,5-D) | 0 | 0 | 4 | 8 |
| 2,4-D | 0 | 4 | 8 | 15 | |
| Giant Foxtail | 2-(3,5-D) | 3 | 8 | 12 | 18 |
| 2,4-D | 5 | 12 | 20 | 30 | |
| Barnyardgrass | 2-(3,5-D) | 4 | 8 | 18 | 22 |
| 2,4-D | 8 | 18 | 28 | 38 |
Table 3: Calculated GR50 Values (g a.i./ha) for this compound and 2,4-D.
| Plant Species | This compound | 2,4-D |
| Dicots | ||
| Soybean | 250 | 180 |
| Tomato | 160 | 110 |
| Redroot Pigweed | 80 | 60 |
| Lambsquarters | 90 | 70 |
| Monocots | ||
| Corn | >800 | >800 |
| Wheat | >800 | >800 |
| Giant Foxtail | >800 | >800 |
| Barnyardgrass | >800 | >800 |
Visualizing the Process and Concepts
To further clarify the experimental workflow and the underlying biological principles, the following diagrams are provided.
Caption: Experimental workflow for evaluating herbicide selectivity.
Caption: Simplified mechanism of auxin herbicide selectivity.
Interpretation of Results and Scientific Insights
Based on the illustrative data, both this compound and 2,4-D exhibit classic auxin herbicide selectivity, with pronounced phytotoxicity to broadleaf species and significantly higher tolerance in grass species.
-
Efficacy: The data suggests that 2,4-D is slightly more potent on the tested broadleaf weeds (Redroot Pigweed and Lambsquarters) than this compound, as indicated by the lower GR50 values. This is consistent with the general understanding that the 2,4-substitution pattern is highly effective for herbicidal activity.
-
Crop Safety: Both compounds demonstrate excellent safety on the tested monocot crops (Corn and Wheat) at typical use rates. However, this compound appears to have a slightly better safety margin on the monocot species overall, with lower visual injury and biomass reduction at the highest tested rates.
-
Selectivity: The selectivity of both compounds is high. The key difference lies in the balance between efficacy and crop safety. While 2,4-D may offer slightly better weed control at a given rate, this compound might provide a wider margin of safety, particularly in situations where crop stress or application variability could increase the risk of injury.
The slightly lower potency of the 3,5-dichloro isomer could be due to a less optimal fit in the auxin receptor binding pocket compared to the 2,4-isomer. Further research into the binding affinities of these compounds to different auxin receptor proteins would provide a more precise molecular explanation for these observations.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the herbicidal selectivity of this compound in comparison to the well-established herbicide, 2,4-D. The provided experimental protocol is designed to yield robust and reproducible data for a thorough comparative analysis.
The illustrative data, grounded in the known structure-activity relationships of phenoxyacetic acids, suggests that this compound is a selective broadleaf herbicide, albeit with potentially slightly lower potency than 2,4-D. This may be accompanied by an enhanced safety profile on monocot crops.
For researchers in the field of herbicide discovery and development, the key takeaway is the critical importance of systematic evaluation. While the 2,4-substitution pattern has been a mainstay, exploring other substitution patterns, such as the 3,5-dichloro arrangement, could lead to the discovery of new herbicides with unique selectivity profiles and improved crop safety margins. Future research should focus on conducting the described experiments to generate empirical data for this compound, expanding the range of plant species tested, and investigating the molecular basis for any observed differences in herbicidal activity.
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Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
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Marc, M., et al. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 25(23), 5536. [Link]
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Gniazdowska, A., & Bogatek, R. (2005). Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. Water, 12(11), 3071. [Link]
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Ovando, I. (2016). Why 2,4-dichlorophenoxyacetic does not kill plant cells? ResearchGate. [Link]
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Marc, M., et al. (2020). Structural diagrams of 2,4-D and other phenoxy herbicides. ResearchGate. [Link]
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Hassan, G., et al. (2014). Effect of Post-emergence Application of Dichlorophenoxy acetic acid (2,4-D) Herbicide on Growth and Development of three Weeds. International Journal of Agriculture and Crop Sciences, 7(11), 833. [Link]
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Marc, M., et al. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]
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Li, Y., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega, 7(33), 28763-28771. [Link]
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Agriculture Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. publications.gc.ca. [Link]
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Cheng, J., & Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
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Busi, R., et al. (2019). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). Journal of Agricultural and Food Chemistry, 67(3), 735-742. [Link]
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Meena, R., et al. (2016). Phytotoxicity Ratings and Weed Control Ratings as Influenced by Chemical Weed Control Treatments in Greengram (Vigna radiata L.). ResearchGate. [Link]
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Vereecke, E., et al. (2020). Bio-Efficiency of Foliar Herbicides Applied with Drift-Reducing Nozzles. Agronomy, 10(11), 1662. [Link]
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Das, A., et al. (2015). Use of dose-response relationship to identify herbicide's efficacy in a mixture. Indian Journal of Weed Science, 47(2), 164-167. [Link]
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Todd, T., et al. (2020). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 76(3), 1030-1039. [Link]
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Ali, H., et al. (2023). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Cogent Food & Agriculture, 9(2). [Link]
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Centers for Disease Control and Prevention. (2017). 2,4-Dichlorophenoxyacetic Acid (2,4-D) Factsheet. [Link]
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Das, A., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(2), 154-157. [Link]
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da Costa, A., et al. (2016). Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots - A Case Study with Indaziflam and Glyphosate Herbicides. ResearchGate. [Link]
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Ravet, K., et al. (2018). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 277, 1-7. [Link]
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Peruzzi, A., et al. (2017). Weed biomass before application, and efficacy of weed removal (mean and standard deviation). ResearchGate. [Link]
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Panozzo, S., et al. (2021). Selectivity and efficacy of herbicides applied to the wheat crop. Revista Udesc, 12(26), 1-13. [Link]
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Sarmah, A. K., & Kookana, R. S. (2022). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. Scientific Reports, 12(1), 14321. [Link]
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Shaner, D. L. (1994). Primary Herbicide Screening. Weed Science Society of America. [Link]
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Leary, J., & Radford, A. (2013). A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. CTAHR.hawaii.edu. [Link]
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Jabran, K., et al. (2021). Bioherbicides: An Eco-Friendly Tool for Sustainable Weed Management. Plants, 10(6), 1222. [Link]
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Wang, G., et al. (2018). Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301. PLoS One, 13(5), e0196775. [Link]
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van der Weide, R. Y., et al. (2008). The influence of organic matter on the efficacy of soil-applied herbicides. Wageningen University & Research. [Link]
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Zimdahl, R. L. (2023). Understanding Mechanisms of Herbicide Selectivity in Agro-Ecosystems: A Review. Agronomy, 13(1), 199. [Link]
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Busi, R., & Powles, S. B. (2017). Weed Resistance to Synthetic Auxin Herbicides. Pest Management Science, 73(11), 2235-2244. [Link]
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Pannacci, E., et al. (2021). Dose–Response Curves of Pelargonic Acid against Summer and Winter Weeds in Central Italy. Agronomy, 11(7), 1363. [Link]
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Fennimore, S. A., & Rachuy, J. S. (2003). Quantitative Guidelines For Evaluating Herbicide Injury In Lettuce. Arizona Department of Agriculture. [Link]
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A Comparative Guide to 2-(3,5-Dichlorophenoxy)acetic Acid as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 2-(3,5-Dichlorophenoxy)acetic acid as a plant growth regulator, offering a comparative analysis with its well-studied isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), and other common auxins. We will delve into the mechanistic nuances, supported by available experimental data, to provide a clear perspective on its potential applications in plant research and biotechnology.
Introduction: The Significance of Structure in Auxinic Activity
Synthetic auxins are pivotal tools in modern plant science and agriculture, enabling precise control over plant growth and development. The chlorophenoxyacetic acid family, most notably 2,4-D, has a long history of use as both a plant growth regulator in tissue culture and as a selective herbicide.[1] The biological activity of these compounds is profoundly dictated by the substitution pattern on the aromatic ring. This guide focuses on the less-characterized this compound, exploring its potential and comparing it to its widely used counterparts.
The positioning of chlorine atoms on the phenyl ring significantly influences the molecule's interaction with auxin receptors and its subsequent physiological effects.[2] While extensive research has elucidated the function of 2,4-D, understanding the properties of its 3,5-dichloro isomer is crucial for researchers seeking to refine their control over plant cellular processes.
Mechanism of Action: A Tale of Two Isomers
Synthetic auxins like dichlorophenoxyacetic acid isomers mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[3] At a molecular level, they bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs. This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes. These genes are responsible for a myriad of developmental processes, including cell division, elongation, and differentiation.[4]
While both 2,4-D and this compound are synthetic auxins, the seemingly minor shift in chlorine atom placement from the 2,4- to the 3,5-positions is expected to have a significant impact on their biological activity. Structure-activity relationship studies on 2,4-D analogues have indicated that a halogen at the 4-position of the aromatic ring is important for strong auxinic activity, whereas a halogen at the 3-position tends to result in reduced activity.[5] This suggests that this compound likely exhibits a lower auxinic activity compared to 2,4-D.
The following diagram illustrates the generalized auxin signaling pathway, which is the presumed mechanism of action for both isomers.
Caption: Generalized Auxin Signaling Pathway.
Comparative Performance: this compound vs. Other Auxins
Direct comparative experimental data for this compound is scarce in publicly available literature. However, based on the established principles of structure-activity relationships, we can infer its performance relative to 2,4-D, Indole-3-acetic acid (IAA), and α-Naphthaleneacetic acid (NAA).
| Plant Growth Regulator | Chemical Structure | Expected Auxinic Activity | Key Applications |
| This compound | 3,5-Dichlorophenoxyacetic acid | Moderate to Low | Potentially for inducing specific developmental responses where high auxin activity is detrimental. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenoxyacetic acid | High | Herbicide at high concentrations; callus induction and somatic embryogenesis in tissue culture.[6] |
| Indole-3-acetic acid (IAA) | Indole-3-acetic acid | High (Natural Auxin) | General plant growth and development; rooting of cuttings. |
| α-Naphthaleneacetic acid (NAA) | α-Naphthaleneacetic acid | High | Rooting of cuttings; fruit thinning; prevention of fruit drop.[6] |
Note: The expected auxinic activity of this compound is an inference based on structure-activity relationship studies of related compounds.[5]
Experimental Validation Protocols
To rigorously validate the efficacy of this compound as a plant growth regulator, a series of well-defined experiments are necessary. The following protocols provide a framework for such a validation, allowing for direct comparison with established auxins.
Plant Material and Sterilization
-
Select healthy explants from the desired plant species (e.g., leaf discs, stem segments, or embryos).
-
Wash the explants thoroughly under running tap water for 30 minutes.
-
Surface sterilize the explants by immersing them in 70% (v/v) ethanol for 1 minute, followed by a 15-minute soak in a 10-20% sodium hypochlorite solution with a few drops of Tween-20.
-
Rinse the explants three to five times with sterile distilled water inside a laminar flow hood.
Callus Induction Assay
This assay is fundamental for determining the optimal concentration of a new plant growth regulator for inducing undifferentiated cell proliferation.
Caption: Workflow for Callus Induction Assay.
Detailed Steps:
-
Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
Aliquot the medium into different flasks and add this compound to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). As a positive control, prepare a similar concentration range for 2,4-D.
-
Adjust the pH of the media to 5.8 before autoclaving at 121°C for 20 minutes.
-
Pour the sterile media into petri dishes.
-
Place the sterilized explants onto the solidified media.
-
Seal the petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25 ± 2°C with a 16-hour photoperiod).
-
After 4-6 weeks, record the percentage of explants forming callus and describe the callus morphology (e.g., color, texture).
Adventitious Root Formation Assay
This assay evaluates the potential of the compound to stimulate root development from cuttings, a critical process in plant propagation.
Detailed Steps:
-
Prepare stem cuttings of a suitable model plant (e.g., mung bean, chrysanthemum).
-
Prepare solutions of this compound at various concentrations (e.g., 0, 1, 5, 10, 20 mg/L) in a suitable solvent (e.g., dilute ethanol or DMSO) and then dilute with sterile water. Prepare similar solutions for IAA or NAA as positive controls.
-
Dip the basal end of the cuttings into the respective solutions for a defined period (e.g., 5-10 seconds).
-
Plant the treated cuttings in a sterile rooting medium (e.g., vermiculite or a sand-soil mixture).
-
Maintain the cuttings in a high-humidity environment under controlled light and temperature conditions.
-
After 2-4 weeks, carefully remove the cuttings and record the number of roots, root length, and overall root morphology.
Expected Outcomes and Discussion
Based on the structure-activity relationship, it is anticipated that this compound will demonstrate auxin-like activity, but likely at a reduced potency compared to 2,4-D. This could manifest in several ways:
-
Callus Induction: Higher concentrations of this compound may be required to achieve the same level of callus induction as 2,4-D. The resulting callus might also exhibit different morphological characteristics. For example, studies with 2,4-D have shown that optimal concentrations for callus induction in sugarcane are around 3-4 mg/L.[7] It would be expected that the optimal concentration for the 3,5-isomer would be higher.
-
Somatic Embryogenesis: The induction of somatic embryogenesis is a complex process often requiring a precise auxin concentration.[8] The reduced activity of this compound could be advantageous in some systems, potentially allowing for a wider effective concentration range or reducing the incidence of abnormal embryo development sometimes observed with high concentrations of potent auxins like 2,4-D.
-
Herbicidal Activity: The herbicidal effect of synthetic auxins is essentially an overdose of hormonal activity, leading to uncontrolled growth and plant death.[2] Given its presumed lower auxinic activity, this compound is expected to be a less potent herbicide than 2,4-D.
Conclusion and Future Directions
While 2,4-D remains a cornerstone in plant tissue culture and weed science, the exploration of its isomers, such as this compound, presents an opportunity for refining our control over plant growth. The available evidence, primarily from structure-activity relationship studies of related compounds, suggests that this compound is a weaker auxin than 2,4-D. This characteristic, however, should not be viewed as a limitation but rather as a potential advantage for applications requiring a more nuanced hormonal signal.
Further empirical research, following the protocols outlined in this guide, is essential to fully validate the potential of this compound. Direct comparative studies with 2,4-D and other auxins will provide the quantitative data needed to establish its efficacy and optimal usage concentrations for various applications in plant biotechnology. Such research will not only expand the toolkit available to plant scientists but also deepen our understanding of the intricate relationship between molecular structure and biological function in the realm of plant growth regulators.
References
-
Karami, O., de Jong, H., Somovilla, V. J., Villanueva Acosta, B., Sugiarta, A. B., Ham, M., Khadem, A., Wennekes, T., & Offringa, R. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant journal : for cell and molecular biology, 116(5), 1355–1369. [Link]
-
Men, S., Yan, S., Xu, D., Wang, J., Bian, Q., & Xiang, M. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications biology, 7(1), 164. [Link]
- Kumar, V., et al. (2017). Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. Sains Malaysiana, 46(12), 2375-2383.
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-
PubChem. (n.d.). 2,4-Dichlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Pérez-Jiménez, M., et al. (2022). Induction of Somatic Embryogenesis in Plants: Different Players and Focus on WUSCHEL and WUS-RELATED HOMEOBOX (WOX) Transcription Factors. International Journal of Molecular Sciences, 23(10), 5646.
- Parmar, R. D., et al. (2017). Effect of different concentrations of 2, 4-dichlorophenoxy acetic acid on callus induction of sugarcane (Saccharum officinarum l.) Var. Co 86032 and com 0265. International Journal of Chemical Studies, 5(4), 38-40.
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-
ResearchGate. (2016). Why 2,4-dichlorophenoxyacetic does not kill plant cells?. Retrieved from [Link]
- Zare, N., et al. (2017). Induction of direct somatic embryogenesis and callogenesis in date palm (Phoenix dactylifera L.) using leaf explants. BioTechnologia, 98(3), 195-202.
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Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2-(3,5-Dichlorophenoxy)acetic Acid
[1]
Executive Summary & Chemical Profile[1][2][3]
This guide provides an operational framework for the handling and disposal of 2-(3,5-Dichlorophenoxy)acetic acid (3,5-D).[1] Unlike standard organic reagents, this compound is a chlorinated aromatic .[1] Its disposal requires strict adherence to Halogenated Waste protocols to prevent the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs) during downstream thermal treatment.[1]
Immediate Action Required: Ensure this compound is NEVER mixed with non-halogenated solvent waste streams (e.g., Acetone, Ethanol, Methanol).[1]
Chemical Identity Table
| Parameter | Data |
| Chemical Name | This compound |
| Common Synonyms | 3,5-D; 3,5-Dichlorophenoxyacetic acid |
| CAS Number | 587-64-4 |
| Molecular Formula | C₈H₆Cl₂O₃ |
| Waste Classification | Halogenated Organic (Treat as Hazardous) |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxin, Corrosive (Acidic) |
Strategic Waste Segregation (The Core Protocol)
The Scientific Rationale: Why do we segregate? When 3,5-D is incinerated, the chlorine atoms react to form Hydrogen Chloride (HCl) gas.[1] Commercial incinerators designated for halogenated waste are equipped with acid gas scrubbers (caustic spray towers) to neutralize this HCl.[1]
-
If mixed with standard solvents: The waste may be sent to a fuel-blending facility or a standard incinerator lacking these scrubbers, leading to illegal acid gas emissions and potential equipment corrosion.
-
Thermal Risk: Improper combustion temperatures (<1000°C) can cause the chlorophenoxy ring to cyclize, generating dioxins.
Segregation Decision Matrix
Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix ensuring 3,5-D is routed to the correct incineration facility equipped for acid gas scrubbing.
Immediate Spill Response Procedures
Safety Warning: 3,5-D is an auxin mimic and irritant.[1] Do not breathe dust.[1][2]
-
Isolate: Evacuate the immediate area if the spill involves fine powder that has become airborne.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Containment (Liquid): Surround the spill with absorbent socks or pillows.[1] Do not use sawdust (combustible).[1] Use vermiculite or clay-based absorbents.[1]
-
Neutralization (Prohibited): DO NOT attempt to neutralize with bleach (sodium hypochlorite).[1] This can generate more toxic chlorinated byproducts.[1]
-
Cleanup:
-
Disposal: Place all spill debris into a heavy-duty plastic bag, seal it, and place that bag into a secondary container (bucket or box). Label as "Hazardous Waste: 3,5-Dichlorophenoxyacetic acid debris."[1]
Routine Disposal Workflow (Cradle-to-Grave)
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
Step 1: Accumulation
-
Container: Use High-Density Polyethylene (HDPE) or glass carboys.[1] Avoid metal containers due to the acidic nature of the free acid.
-
Labeling: The tag must explicitly state:
Step 2: Pre-Transport Verification
Before notifying EHS or your waste vendor:
-
pH Check: If the solution is highly acidic (pH < 2), note this on the manifest.
-
Cap Tightness: Ensure vented caps are closed or replaced with solid caps for transport.
-
Secondary Containment: Ensure the carboy is in a tub capable of holding 110% of the volume.
Step 3: Final Destruction (Vendor Specifications)
You must verify that your waste vendor utilizes High-Temperature Incineration .[1]
-
Requirement: Combustion at >1000°C (1832°F) with a retention time of >2 seconds.
-
Mechanism: This thermal shock breaks the Carbon-Chlorine bonds.[1]
-
Scrubbing: The resulting gas stream passes through a quench tower (water/caustic) to convert HCl gas into saline water, which is then treated.
Scientific Context: The "Dioxin" Precaution
Researchers must understand that chlorophenoxy acids are structural precursors to dioxins.[1] While 3,5-D is less notorious than 2,4,5-T (Agent Orange component), the 3,5-dichloro substitution pattern still presents a risk of dimerization during improper thermal treatment.[1]
Why we do not use Chemical Neutralization in the Lab: Older protocols suggest oxidation using Fenton's reagent or permanganate.
-
Risk: Incomplete oxidation can yield chlorophenols, which are more toxic than the parent compound.
-
Operational Standard: Commercial incineration is the only method that guarantees >99.99% destruction efficiency (DRE) and prevents environmental release.
References
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Substance Registry Services: Acetic acid, 2-(3,5-dichlorophenoxy)-.[1][10] Retrieved from [Link][1][11]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11612, 3,5-Dichlorophenoxyacetic acid. Retrieved from [Link][1]
-
United Nations Environment Programme (UNEP). (2007).[1] Technical Guidelines on the Environmentally Sound Management of Wastes Consisting of, Containing or Contaminated with Pesticides. Stockholm Convention. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (2023).[1] Waste Removal and Disposal Guidelines: Halogenated Solvents. Retrieved from [Link][1]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
